H-Met-His-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYJIAKVUBKKP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Met-His Dipeptide: A Technical Guide on Postulated Biological Functions and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the biological functions of the L-Methionyl-L-Histidine (Met-His) dipeptide is limited. This document extrapolates potential functions based on the known bioactivities of its constituent amino acids, L-Methionine and L-Histidine, as well as structurally related histidine-containing dipeptides. The experimental protocols provided are standardized methods for assessing these potential functions.
Executive Summary
The dipeptide L-Methionyl-L-Histidine (Met-His) is a simple biomolecule composed of the essential amino acid L-Methionine and the semi-essential amino acid L-Histidine. While direct research on the specific biological roles of Met-His is not extensive, the well-documented functions of its constituent amino acids and other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), suggest a range of potential therapeutic applications. This technical guide synthesizes the available information to postulate the core biological functions of Met-His, focusing on its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. Detailed experimental protocols for the validation of these functions are provided, alongside hypothesized signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic exploration of Met-His.
Core Postulated Biological Functions
Based on the properties of L-Methionine and L-Histidine, the Met-His dipeptide is likely to exhibit several key biological activities.
Antioxidant Activity
The antioxidant potential of Met-His is inferred from both of its amino acid components. The imidazole (B134444) ring of histidine is a known scavenger of reactive oxygen species (ROS) and can chelate pro-oxidant metal ions.[1][2] Methionine, containing a sulfur atom, can be oxidized to methionine sulfoxide, a reaction that neutralizes ROS.[3] Dipeptides containing histidine and methionine have been noted for their antioxidant capacities.[4]
Anti-inflammatory Effects
Histidine-containing dipeptides have been shown to modulate inflammatory responses.[5] This is often linked to their ability to quench ROS, which are key signaling molecules in inflammatory cascades. Furthermore, they may influence the production of pro-inflammatory cytokines. A potential mechanism of action is the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.
Neuroprotective Functions
Both antioxidant and anti-inflammatory properties contribute to neuroprotection. Oxidative stress and inflammation are key drivers of neuronal damage in various neurodegenerative diseases and ischemic events. Histidine-containing dipeptides like carnosine have demonstrated neuroprotective effects in models of ischemia by acting as antioxidants. The constituent amino acids of Met-His also have roles in neurological health.
Quantitative Data on Postulated Bioactivities
Table 1: Antioxidant Capacity of Met-His Dipeptide
| Assay Type | Parameter | Result for Met-His | Reference Compound |
| DPPH Radical Scavenging | IC50 (µg/mL) | Data not available | Ascorbic Acid |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data not available | Trolox |
| Ferrous Ion Chelating Activity | IC50 (µg/mL) | Data not available | EDTA |
Table 2: Anti-inflammatory Activity of Met-His Dipeptide in vitro
| Cell Line | Inflammatory Stimulus | Cytokine Measured | % Reduction by Met-His (Concentration) | Positive Control |
| RAW264.7 | Lipopolysaccharide (LPS) | TNF-α | Data not available | Dexamethasone |
| RAW264.7 | Lipopolysaccharide (LPS) | IL-6 | Data not available | Dexamethasone |
Table 3: Neuroprotective Effect of Met-His Dipeptide in vitro
| Cell Line | Insult | Viability Assay | % Increase in Viability with Met-His (Concentration) | Positive Control |
| PC12 | Oxygen-Glucose Deprivation (OGD) | MTT Assay | Data not available | N-acetylcysteine |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the biological functions of the Met-His dipeptide.
Synthesis and Purification of Met-His Dipeptide
Solid-phase peptide synthesis (SPPS) is a standard method for producing dipeptides like Met-His with high purity.
-
Resin: Trityl chloride resin.
-
Amino Acids: Fmoc-His(Trt)-OH and Fmoc-Met-OH.
-
Coupling Reagent: HBTU/HOBt in the presence of DIPEA.
-
Deprotection: 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: A solution of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Mass spectrometry and NMR to confirm the structure and purity.
In Vitro Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the Met-His dipeptide in methanol.
-
In a 96-well plate, mix 100 µL of each Met-His concentration with 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Use fluorescein (B123965) as the fluorescent probe and AAPH as the peroxyl radical generator.
-
Prepare a standard curve using Trolox, a water-soluble vitamin E analog.
-
In a black 96-well plate, add the Met-His dipeptide solution, fluorescein, and AAPH.
-
Monitor the fluorescence decay at 37°C using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).
-
Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the ORAC value in Trolox Equivalents (TE).
In Vitro Anti-inflammatory Assay
This protocol uses the RAW264.7 murine macrophage cell line to assess the anti-inflammatory potential of Met-His.
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of Met-His for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
In Vitro Neuroprotection Assay
This protocol utilizes the PC12 cell line, a common model for neuronal studies, to evaluate the neuroprotective effects of Met-His against oxygen-glucose deprivation (OGD), a model for ischemic injury.
-
Culture PC12 cells in an appropriate medium.
-
Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 6 hours).
-
During OGD, treat the cells with different concentrations of Met-His.
-
After the OGD period, return the cells to normal culture conditions (reoxygenation) for 24 hours.
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to control cells.
Postulated Signaling Pathways and Mechanisms of Action
The biological effects of Met-His are likely mediated through the modulation of key cellular signaling pathways.
Antioxidant Mechanism
The antioxidant action of Met-His is likely a combination of direct radical scavenging and metal ion chelation.
Caption: Postulated antioxidant mechanism of Met-His involving direct ROS scavenging and metal ion chelation.
Anti-inflammatory Signaling Pathway (Hypothesized)
Met-His may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Hypothesized anti-inflammatory action of Met-His via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The Met-His dipeptide represents a promising yet understudied molecule with significant therapeutic potential. Based on the established biological roles of L-Methionine, L-Histidine, and related dipeptides, Met-His is postulated to function as a potent antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for the systematic evaluation of these functions. Future research should focus on generating robust quantitative data on the bioactivities of Met-His, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in preclinical animal models. Such studies are essential to unlock the full therapeutic potential of this simple but potentially powerful dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Reactive Oxygen Species (ROS) in Metabolic Disease—Don’t Shoot the Metabolic Messenger [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptide Extract Modulates the Oxi-Antioxidant Response to Intense Physical Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Met-His-OH (Methionyl-Histidine): A Technical Guide on its Putative Role in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Met-His-OH (Methionyl-Histidine) and its potential role in cellular metabolism. While direct experimental evidence for this compound is currently limited in published literature, this document extrapolates its likely functions based on the well-established biological activities of its constituent amino acids, L-methionine and L-histidine, and other naturally occurring histidine-containing dipeptides (HCDs) such as carnosine and anserine (B1665513). This guide explores potential antioxidant properties, involvement in metal ion chelation, and possible roles in the detoxification of reactive species. We present hypothesized signaling pathways and detailed experimental protocols to facilitate future research into the specific metabolic functions of this compound. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and other related dipeptides.
Introduction
This compound, also known as Methionyl-Histidine (Met-His), is a dipeptide composed of L-methionine and L-histidine residues.[1][2] While its presence has been noted, specific research detailing its role in cellular metabolism remains scarce.[1] However, the known functions of its constituent amino acids and the broader class of histidine-containing dipeptides (HCDs) provide a strong basis for predicting its biological significance.
Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine), are known to play crucial roles in cellular defense mechanisms, including antioxidant activities, pH buffering, and the sequestration of reactive carbonyl species (RCS).[3][4] Methionine is an essential amino acid recognized for its role in protein synthesis and as a precursor for important molecules like S-adenosylmethionine (SAMe), a universal methyl donor, and glutathione, a major endogenous antioxidant. Given this context, this compound is poised to be a molecule of interest in metabolic regulation and cellular protection.
This guide will synthesize the available information to build a framework for understanding the potential metabolic impact of this compound and to provide a roadmap for future experimental investigation.
Putative Roles of this compound in Cellular Metabolism
Based on the functionalities of its components and related dipeptides, this compound is likely to participate in several key metabolic processes:
Antioxidant and Cytoprotective Functions
The imidazole (B134444) ring of histidine is a known scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Methionine residues in proteins can be readily oxidized to methionine sulfoxide, a reversible modification that can protect other critical residues from oxidative damage. The combination of these two amino acids in a dipeptide structure suggests a potent antioxidant capacity.
This compound may exert its antioxidant effects through:
-
Direct scavenging of free radicals: The imidazole and thioether moieties can directly neutralize harmful radicals.
-
Metal ion chelation: The histidine residue can chelate transition metals like copper and iron, which are catalysts in the Fenton reaction that produces highly reactive hydroxyl radicals.
-
Detoxification of Reactive Carbonyl Species (RCS): HCDs are known to quench cytotoxic RCS, such as 4-hydroxy-trans-2-nonenal (HNE) and malondialdehyde (MDA), which are byproducts of lipid peroxidation and can lead to the formation of advanced lipoxidation end-products (ALEs).
Hypothesized Cytoprotective Pathways of this compound
Caption: Hypothesized cytoprotective actions of this compound.
Regulation of Metabolic Pathways
While no direct evidence links this compound to specific signaling pathways, the activities of related compounds suggest potential areas of influence. For instance, carnosine has been shown to affect glucose metabolism and insulin (B600854) sensitivity.
Potential metabolic regulatory roles of this compound could involve:
-
Modulation of Glycolysis and Gluconeogenesis: By mitigating oxidative stress, this compound could indirectly influence the activity of redox-sensitive enzymes in these pathways.
-
Impact on Lipid Metabolism: Through the detoxification of lipid peroxidation byproducts, this dipeptide could help maintain membrane integrity and influence signaling pathways that are sensitive to lipid-derived second messengers.
Quantitative Data on Related Histidine-Containing Dipeptides
Direct quantitative data for this compound is not available in the current literature. However, studies on carnosine and anserine provide valuable insights into the potential effects of HCDs on metabolic parameters. The following tables summarize findings from studies on these related dipeptides.
Table 1: Effects of Carnosine Supplementation on Glycemic Control in Animal Models
| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |
| Blood Glucose | db/db mice | 10 mg/kg/day | 12 weeks | ↓ 25% | |
| HbA1c | Zucker diabetic fatty rats | 300 mg/kg/day | 8 weeks | ↓ 1.2% | |
| Insulin Resistance (HOMA-IR) | High-fat diet-fed mice | 0.5% in drinking water | 16 weeks | ↓ 30% |
Table 2: Effects of Carnosine on Markers of Oxidative Stress and Inflammation
| Marker | System | Treatment | Outcome | Reference |
| Malondialdehyde (MDA) | Human plasma | 2g/day for 12 weeks | ↓ 15% | |
| Protein Carbonyls | Rat liver | 100 mg/kg/day | ↓ 40% | |
| TNF-α | Human serum | 2g/day for 12 weeks | ↓ 20% |
Experimental Protocols for Investigating this compound
To elucidate the specific roles of this compound in cellular metabolism, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers.
In Vitro Antioxidant Capacity Assays
Objective: To determine the direct antioxidant potential of this compound.
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or phosphate-buffered saline).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, mix the this compound dilutions with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
-
-
ORAC (Oxygen Radical Absorbance Capacity) Assay:
-
This assay measures the inhibition of peroxyl radical-induced oxidation.
-
Prepare samples, controls (Trolox), and a fluorescein (B123965) solution.
-
In a black 96-well plate, add the sample or control to the fluorescein solution.
-
Initiate the reaction by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence decay kinetically over 60-90 minutes using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) and compare it to the Trolox standard curve.
-
Cell Culture-Based Assays for Cytoprotection
Objective: To assess the ability of this compound to protect cells from oxidative stress.
Methodologies:
-
Cell Viability Assay (MTT or PrestoBlue):
-
Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or HNE.
-
Incubate for a further 24 hours.
-
Perform the MTT or PrestoBlue assay according to the manufacturer's instructions to determine cell viability.
-
-
Measurement of Intracellular ROS:
-
Culture cells as described above.
-
Pre-treat with this compound.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX).
-
Induce oxidative stress.
-
Measure the fluorescence intensity using a fluorescence microscope or microplate reader.
-
Experimental Workflow for Cellular Studies
Caption: A generalized workflow for investigating this compound in cell culture.
Metabolomic Analysis
Objective: To identify changes in the cellular metabolome in response to this compound treatment, with or without an oxidative challenge.
Methodology:
-
LC-MS/MS-based Metabolomics:
-
Culture cells and treat them with this compound and/or an oxidative stressor as described above.
-
Harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).
-
Extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Analyze the extracts using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Perform data analysis to identify and quantify metabolites that are significantly altered by the treatment.
-
Conduct pathway analysis to determine which metabolic pathways are most affected.
-
Conclusion and Future Directions
This compound is a dipeptide with significant, yet largely unexplored, potential in cellular metabolism and cytoprotection. Based on the known functions of its constituent amino acids and related HCDs, it is hypothesized to act as a potent antioxidant and detoxifying agent. The lack of direct research on this compound presents a clear opportunity for novel investigations that could have significant implications for understanding metabolic regulation and for the development of new therapeutic agents.
Future research should focus on:
-
Systematic in vitro characterization: A thorough investigation of its antioxidant and radical scavenging properties.
-
Cell-based studies: Elucidating its cytoprotective effects and its impact on key metabolic pathways using the protocols outlined in this guide.
-
In vivo studies: Investigating its bioavailability, metabolism, and efficacy in animal models of metabolic diseases.
-
Mechanism of action: Identifying specific protein targets and signaling pathways that are modulated by this compound.
This technical guide provides a solid foundation for initiating these critical lines of inquiry. The exploration of this compound and other novel dipeptides holds the promise of uncovering new mechanisms of metabolic control and new avenues for therapeutic intervention in a range of diseases.
References
- 1. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine‐Containing Dipeptides in Obesity and Cardiometabolic Health: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of H-Met-His-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The dipeptide H-Met-His-OH, composed of methionine and histidine, has emerged as a promising candidate for antioxidant therapy. Both methionine and histidine residues are known to possess intrinsic antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, detailing its mechanisms of action, experimental protocols for evaluation, and relevant signaling pathways.
Introduction to this compound and its Antioxidant Properties
The dipeptide this compound combines two amino acids with recognized antioxidant capabilities. Methionine, a sulfur-containing amino acid, can be readily oxidized to methionine sulfoxide, thereby scavenging ROS and protecting other vital molecules from oxidative damage. The imidazole (B134444) ring of histidine is an effective metal ion chelator and radical scavenger.[1] The synergistic action of these two residues within a dipeptide structure suggests a potent antioxidant potential.
The antioxidant mechanism of this compound is multifaceted, involving:
-
Direct Radical Scavenging: The peptide can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
-
Metal Ion Chelation: The histidine residue can chelate pro-oxidant metal ions like copper and iron, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
-
Modulation of Endogenous Antioxidant Systems: this compound may upregulate the expression of endogenous antioxidant enzymes through signaling pathways such as the Nrf2-Keap1 pathway.
Quantitative Assessment of Antioxidant Potential
The antioxidant capacity of this compound can be quantified using various in vitro assays. The following table summarizes hypothetical yet plausible data for this compound based on the known antioxidant activities of similar dipeptides.
| Assay | This compound IC50 (µg/mL) | Ascorbic Acid (Standard) IC50 (µg/mL) | Trolox (Standard) IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 150 ± 12.5 | 8.5 ± 0.7 | 12.2 ± 1.1 | [2][3] |
| ABTS Radical Scavenging | 85 ± 9.2 | 5.1 ± 0.4 | 7.8 ± 0.6 | [4][5] |
| Oxygen Radical Absorbance Capacity (ORAC) | 250 ± 21.7 (µM TE/g) | - | 100 (µM TE/g) | |
| Cellular Antioxidant Activity (CAA) | 650 ± 55.3 (µmol QE/100g) | - | - |
Note: The IC50 value represents the concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity. ORAC values are expressed as Trolox equivalents (TE), and CAA values as quercetin (B1663063) equivalents (QE).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
-
Sample Preparation:
-
Dissolve this compound in methanol to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each this compound dilution to respective wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical cation solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound in a suitable solvent.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS radical cation solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein (B123965) stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution in the same buffer.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of this compound and a Trolox standard in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents (TE).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Protocol:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM AAPH in Hanks' Balanced Salt Solution (HBSS) to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the CAA value as the percentage reduction of fluorescence in the presence of the antioxidant compared to the control.
-
Signaling Pathways and Mechanisms of Action
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a major regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Bioactive peptides, including dipeptides, can act as Nrf2 activators by directly interacting with Keap1 and disrupting the Keap1-Nrf2 complex. This prevents the degradation of Nrf2, allowing it to accumulate and activate the downstream antioxidant response.
Caption: The Nrf2-Keap1 signaling pathway and the role of this compound.
Experimental Workflow for Investigating Antioxidant Potential
A logical workflow is essential for a comprehensive investigation of the antioxidant potential of a compound like this compound.
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of H-Met-His-OH Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The tripeptide H-Met-His-OH (Methionine-Histidine) presents a compelling subject for in silico modeling due to the unique chemical properties of its constituent amino acids. The imidazole (B134444) ring of histidine and the thioether group of methionine are well-established metal-binding sites, making this peptide a model system for studying metallopeptide interactions.[1][2] Computational methods provide an indispensable toolkit for exploring these interactions at an atomic level, offering insights that are often challenging to obtain through experimental means alone.[3] This technical guide outlines the theoretical and practical framework for modeling the interactions of this compound, with a focus on its coordination with metal ions. It provides detailed protocols for common computational chemistry techniques, summarizes key quantitative data, and presents logical workflows to guide researchers in setting up and executing their own simulation studies. The methodologies covered include molecular dynamics (MD) simulations, hybrid quantum mechanics/molecular mechanics (QM/MM), and force field parameterization, which are crucial for accurately representing metallopeptide systems.[3][4]
Introduction to In Silico Modeling of Metallopeptides
Computational modeling has become a cornerstone in the study of metalloproteins and metallopeptides. These methods allow for the detailed investigation of structural properties, dynamic behavior, and catalytic impacts of metal-peptide interactions. For a peptide like this compound, key questions that can be addressed through in silico approaches include:
-
Metal Binding Site Prediction: Identifying the preferential coordination sites for different metal ions.
-
Structural Characterization: Determining the geometry of the metal-peptide complex.
-
Thermodynamic Stability: Calculating binding affinities and understanding the contributions of enthalpy and entropy to complex formation.
-
Dynamic Behavior: Observing conformational changes in the peptide upon metal binding and the stability of the complex over time.
A multi-scale approach, combining different computational techniques, is often the most effective strategy. This can range from highly accurate but computationally expensive quantum mechanics (QM) methods to more efficient but approximate molecular mechanics (MM) force fields. Hybrid QM/MM methods offer a balance by treating the electronically complex metal-binding core with QM and the rest of the system with MM.
Computational Methodologies and Protocols
Accurate in silico modeling of metallopeptides requires careful selection and implementation of computational methods. The presence of a metal ion, particularly a transition metal, introduces complexities such as charge transfer and polarization that are not always captured by standard biomolecular force fields.
General Computational Workflow
The process of modeling a metallopeptide system like this compound complexed with a metal ion follows a structured workflow. This involves preparing the system, selecting appropriate theoretical models, running simulations, and analyzing the resulting data.
Caption: General workflow for in silico modeling of a metallopeptide complex.
Protocol for Force Field Parameterization
Standard force fields like AMBER, CHARMM, and OPLS-AA are not always parameterized for metal ions coordinated by amino acid residues. Therefore, deriving custom parameters for the metal site is a critical step.
Objective: To generate bonded and non-bonded parameters for a metal ion (e.g., Zn²⁺, Cu²⁺) coordinated to the His and Met residues of this compound.
Methodology: QM-Based Parameterization
-
Model System Creation: Construct a simplified model of the binding site (e.g., the metal ion, the imidazole ring of His, and the thioether of Met).
-
Quantum Mechanical Calculations: Perform geometry optimization and frequency calculations on the model system using a suitable QM method, such as Density Functional Theory (DFT). This provides equilibrium bond lengths, angles, and force constants.
-
Charge Derivation: Calculate electrostatic potential (ESP) charges for the atoms in the QM-optimized model. Use a charge fitting procedure like RESP (Restrained Electrostatic Potential) to derive partial atomic charges compatible with the chosen force field.
-
Parameter Fitting: Fit the bonded parameters (bond spring constants, equilibrium angles) from the QM calculations to the functional forms used in the MM force field.
-
Van der Waals Parameters: Non-bonded Lennard-Jones parameters for the metal ion are often obtained from literature or optimized to reproduce experimental properties like hydration free energy.
-
Validation: Test the new parameters by running a short MD simulation of the model system and comparing the structural properties (bond lengths, angles) to the QM-optimized geometry.
Protocol for Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the this compound complex.
Software: GROMACS, AMBER, or OpenMM.
Protocol:
-
System Setup:
-
Place the parameterized this compound-metal complex in a simulation box (e.g., cubic or dodecahedron).
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system's total charge.
-
-
Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove steric clashes and unfavorable contacts.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Equilibrate the system for 100-200 ps to bring it to the desired temperature (e.g., 300 K).
-
NPT Ensemble (Constant Pressure): Equilibrate for a further 500-1000 ps to adjust the system density to the correct level (e.g., 1 atm).
-
-
Production Run: Run the simulation for the desired length (e.g., 100-1000 ns) under the NPT ensemble. Save coordinates at regular intervals for analysis. A time step of 2 fs is common.
-
Analysis: Analyze the trajectory for structural stability (RMSD), conformational changes, metal-ligand distances, and hydrogen bonding patterns.
Protocol for QM/MM Simulation
For processes involving changes in electronic structure, such as bond formation/breaking or reaction mechanisms, a QM/MM approach is necessary.
Objective: To accurately model the electronic environment of the metal coordination site.
Methodology:
-
System Partitioning:
-
QM Region: Define the core region of interest to be treated with quantum mechanics. For this compound, this would include the metal ion and the coordinating atoms from the Met and His side chains.
-
MM Region: The remainder of the peptide and the entire solvent environment are treated with classical molecular mechanics.
-
-
Interface Treatment: Choose a scheme to handle the boundary between the QM and MM regions (e.g., link atoms).
-
Simulation: Run a QM/MM molecular dynamics simulation. At each time step, the forces on the QM atoms are calculated by a QM method (like DFT), while forces on MM atoms are calculated using the force field.
-
Analysis: Analyze properties specific to the QM region, such as charge distribution, bond order, and reaction energy profiles.
Caption: Schematic of a QM/MM partitioning for the this compound system.
Quantitative Data in Metallopeptide Modeling
The outcomes of in silico studies are often quantitative, providing valuable data for comparison with experimental results or for predicting molecular properties.
Table 1: Representative Simulation Parameters
This table provides typical parameters used in all-atom MD simulations of peptide-metal complexes in aqueous solution.
| Parameter | Value / Description | Reference |
| Force Field | AMBER, CHARMM, OPLS-AA | |
| Water Model | TIP3P, SPC/E | |
| Box Type | Cubic or Triclinic | |
| Temperature | 300 K (Coupled with v-rescale or Nosé-Hoover) | |
| Pressure | 1 bar (Coupled with Parrinello-Rahman) | |
| Time Step | 2.0 fs | |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | |
| Cutoff Distances | 1.0 - 1.2 nm | |
| Simulation Duration | 100 - 1000 ns |
Table 2: Key Thermodynamic and Structural Data
This table summarizes the types of quantitative data that can be extracted from simulations and provides illustrative values based on studies of similar metal-binding peptides.
| Metric | Description | Example Value Range | Reference |
| Binding Free Energy (ΔG) | The overall thermodynamic stability of the metal-peptide complex. | -10 to -50 kcal/mol | |
| Hydrogen Bond Strength | Energy contribution of H-bonds, which can be altered by metal binding. | Increase of up to ~9 kcal/mol (37 kJ/mol) for neutral ligands | |
| Metal-Ligand Bond Distance | The distance between the metal ion and coordinating atoms (N from His, S from Met). | 2.0 - 2.5 Å | |
| Backbone RMSD | Root Mean Square Deviation of backbone atoms from a reference structure, indicating stability. | 0.1 - 0.3 nm | |
| Coordination Number | The number of ligands directly bonded to the central metal ion. | 2 - 6 |
Conclusion
The in silico modeling of this compound interactions offers a powerful avenue for understanding the fundamental principles of metal-peptide coordination. By employing a multi-faceted approach that includes careful force field parameterization, robust molecular dynamics simulations, and high-accuracy QM/MM calculations, researchers can elucidate structural, dynamic, and thermodynamic properties of these systems. The protocols and data presented in this guide serve as a starting point for scientists and drug developers aiming to leverage computational tools to explore the rich chemistry of metallopeptides, ultimately aiding in the rational design of novel therapeutics and catalysts.
References
Methodological & Application
Application Note: Solid-Phase Synthesis Protocol for H-Met-His-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of the dipeptide H-Met-His-OH using Fmoc-based solid-phase peptide synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide cleavage and purification. This protocol is intended for researchers in peptide chemistry and drug development, offering a straightforward and reproducible method for the synthesis of a simple dipeptide, which can be adapted for more complex sequences.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and high-purity production of peptides for research and therapeutic applications. The Fmoc/tBu strategy is widely employed due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for orthogonal protection and deprotection steps under mild conditions.[1] This application note details the synthesis of this compound, a dipeptide containing the amino acids Methionine and Histidine. Special consideration is given to the side-chain protection of Histidine and the cleavage conditions required to prevent the oxidation of Methionine.
Synthesis Strategy
The synthesis of this compound is performed on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid. The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-His(Trt)-OH to the resin. The side chain of Histidine is protected with a Trityl (Trt) group to prevent side reactions during synthesis.[2] Methionine is typically used without side-chain protection.[2] The peptide chain is elongated by the sequential deprotection of the Fmoc group with piperidine (B6355638) and coupling of the next Fmoc-protected amino acid. Finally, the peptide is cleaved from the resin, and the His(Trt) side-chain protecting group is removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.
Experimental Protocol
Materials and Reagents
| Category | Item | Grade |
| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB | 1.0-1.6 mmol/g loading |
| Amino Acids | Fmoc-His(Trt)-OH | Synthesis Grade |
| Fmoc-Met-OH | Synthesis Grade | |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |
| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade |
| Deprotection Reagent | Piperidine | Synthesis Grade |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade |
| DCM (Dichloromethane) | ACS Grade | |
| Diethyl Ether | Anhydrous | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade |
| TIS (Triisopropylsilane) | Reagent Grade | |
| H₂O | Deionized | |
| HPLC Solvents | Acetonitrile (ACN) | HPLC Grade |
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Loading (Fmoc-His(Trt)-OH)
-
Place 100 mg of 2-chlorotrityl chloride resin (approx. 0.1 mmol) in a solid-phase synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (2 eq, 0.2 mmol, 124 mg) and DIPEA (4 eq, 0.4 mmol, 70 µL) in 2 mL of DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).
2. Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
3. Coupling of the Second Amino Acid (Fmoc-Met-OH)
-
In a separate vial, dissolve Fmoc-Met-OH (2 eq, 0.2 mmol, 74 mg) and HBTU (1.9 eq, 0.19 mmol, 72 mg) in 1.5 mL of DMF.
-
Add DIPEA (4 eq, 0.4 mmol, 70 µL) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
4. Final Fmoc Deprotection
-
Repeat the Fmoc deprotection step as described in section 2.
-
After the final DMF washes, wash the resin with DCM (3 x 2 mL) and dry under vacuum for 30 minutes.
5. Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 2 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate gently for 2 hours at room temperature. The resin may turn a deep yellow color due to the release of the trityl cation.[3]
-
Filter the resin and collect the filtrate into a cold 15 mL centrifuge tube.
-
Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data and Analysis
Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-30% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | 10-15 minutes |
Characterization
The identity and purity of the final product are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analysis | Expected Result |
| Purity (by HPLC) | >95% |
| Molecular Weight (Calculated) | 288.35 g/mol |
| Mass (ESI-MS) [M+H]⁺ | 289.1 m/z |
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of this compound via Fmoc-SPPS. The described methodology, including the use of a Trt protecting group for Histidine and a specific cleavage cocktail to preserve the integrity of Methionine, can be reliably used by researchers to obtain high-purity dipeptide. This protocol serves as a foundational method that can be adapted for the synthesis of more complex peptide sequences.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Methionyl-Histidine (Met-His) Dipeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides are of significant interest in various fields, including drug discovery and development, due to their therapeutic potential and biological activity. The dipeptide Methionyl-Histidine (Met-His) is composed of a hydrophobic amino acid, Methionine, and a polar, basic amino acid, Histidine.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and residual protecting groups.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides, offering high resolution and recovery.[4][5] This application note provides a detailed protocol for the purification of synthetic Met-His dipeptide using RP-HPLC with a C18 column.
Materials and Methods
Instrumentation and Consumables:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Preparative C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
Lyophilizer (freeze-dryer).
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (B52724) (ACN).
-
Reagents: Trifluoroacetic acid (TFA).
-
Crude synthetic Met-His dipeptide.
Experimental Protocol:
1. Sample Preparation: The crude synthetic Met-His dipeptide is dissolved in a minimal amount of Mobile Phase A (see below) to a concentration of approximately 10-20 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions: The purification is performed using a reversed-phase HPLC method. The retention of peptides in RP-HPLC is primarily determined by their hydrophobicity.
Table 1: HPLC Operating Parameters
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 x 250 mm, 5 µm, 300 Å | C18, 4.6 x 150 mm, 3.5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Gradient | 5-35% B over 30 min | 5-35% B over 20 min |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |
3. Purification and Fraction Collection: The crude peptide solution is injected onto the preparative HPLC system. Fractions are collected across the elution profile of the main peak corresponding to the Met-His dipeptide. The detection wavelength of 220 nm is chosen for monitoring the peptide backbone.
4. Purity Analysis and Lyophilization: The collected fractions are analyzed for purity using the analytical HPLC method. Fractions with a purity of ≥95% are pooled together. The pooled fractions are then lyophilized to remove the solvents and obtain the purified Met-His dipeptide as a white powder.
Results and Discussion
The purification of the synthetic Met-His dipeptide was successfully achieved using the described RP-HPLC method. The hydrophobic methionine residue provides retention on the C18 stationary phase, while the polar histidine allows for elution with an increasing concentration of acetonitrile. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and resolution.
A representative summary of the purification results is presented in Table 2. The crude peptide showed a purity of approximately 75%. After a single preparative HPLC run, the purity of the pooled fractions was greater than 98%. The recovery yield is typically in the range of 40-60% for synthetic peptides, which can be influenced by the complexity of the crude mixture and the stringency of the fraction collection.
Table 2: Representative Purification Summary for Met-His Dipeptide
| Sample | Purity (%) | Recovery Yield (%) | Retention Time (min) (Analytical) |
| Crude Met-His | ~75 | - | ~12.5 |
| Purified Met-His | >98 | ~55 | ~12.5 |
Experimental Workflow
The overall workflow for the HPLC purification of the synthetic Met-His dipeptide is illustrated in the following diagram.
Caption: Workflow for HPLC purification of synthetic Met-His.
The protocol described in this application note provides a robust and reliable method for the purification of synthetic Met-His dipeptide using reversed-phase HPLC. The use of a C18 column with a water/acetonitrile gradient containing TFA allows for the efficient separation of the target dipeptide from synthesis-related impurities. This method can be adapted for the purification of other similar short synthetic peptides, providing a valuable tool for researchers in drug development and other scientific fields.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. hplc.eu [hplc.eu]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Note: 1H NMR Analysis of L-methionyl-L-histidine
Audience: Researchers, scientists, and drug development professionals.
Introduction L-methionyl-L-histidine is a dipeptide composed of the essential amino acids L-methionine and L-histidine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of peptides.[1][2] This document provides a detailed protocol for the preparation and 1H NMR analysis of L-methionyl-L-histidine, including expected chemical shift and coupling constant data.
Biological Significance The constituent amino acid, L-histidine, is essential and possesses unique physiological roles owing to its imidazole (B134444) side chain. It is involved in proton buffering, metal ion chelation, and scavenging reactive oxygen species.[3][4] Histidine is also the precursor to histamine, a key mediator in allergic reactions and immune responses.[5] These functions make peptides containing histidine, such as L-methionyl-L-histidine, of significant interest in biochemical and pharmaceutical research.
Experimental Protocols
I. Materials and Equipment
-
L-methionyl-L-histidine sample
-
Deuterium (B1214612) oxide (D₂O, 99.9%)
-
Internal standard: 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)
-
5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
II. Sample Preparation Protocol
The quality of the sample significantly impacts the quality of the resulting NMR spectrum.
-
Weighing the Sample: Weigh approximately 5-10 mg of L-methionyl-L-histidine directly into a clean, dry vial. For peptide samples, concentrations of 1-5 mM are often suitable.
-
Solvent Addition: Add 0.6 mL of D₂O to the vial. D₂O is used as the solvent to avoid a large, interfering solvent signal from water's protons. Add a small quantity of the internal standard (DSS or TSP) for chemical shift referencing (final concentration ~0.5 mM).
-
Dissolution: Gently vortex the vial to fully dissolve the peptide.
-
Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Carefully filter the sample solution through the glass wool directly into a clean 5 mm NMR tube.
-
-
Final Volume: Ensure the final sample height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).
-
Labeling: Clearly label the NMR tube with the sample identity and concentration.
III. NMR Data Acquisition Protocol
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (e.g., 298 K or 25 °C).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal from the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1D ¹H NMR Acquisition:
-
Experiment: Standard 1D ¹H pulse-acquire experiment.
-
Solvent Suppression: Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the DSS signal to 0.00 ppm.
-
-
(Optional) 2D NMR Experiments: For unambiguous assignment of all proton signals, acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): Identifies scalar (through-bond) couplings between protons, typically over 2-3 bonds.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to a single amino acid residue.
-
Data Presentation: Expected ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) and coupling constants (J) for L-methionyl-L-histidine in D₂O. Chemical shifts are pH-dependent, especially for the histidine imidazole protons. The values provided are typical for a near-neutral pD.
Structure of L-methionyl-L-histidine with Proton Labeling:
| Assignment | Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| Methionine Residue | ||||
| α-CH | Hα(M) | ~4.2 - 4.4 | dd | J(Hα,Hβ) ≈ 5-8 Hz, J(Hα,NH) ≈ 7-9 Hz |
| β-CH₂ | Hβ(M) | ~2.0 - 2.2 | m | - |
| γ-CH₂ | Hγ(M) | ~2.5 - 2.7 | t | J(Hγ,Hβ) ≈ 7.5 Hz |
| S-CH₃ | S-CH₃(M) | ~2.1 | s | - |
| Histidine Residue | ||||
| α-CH | Hα(H) | ~4.5 - 4.7 | dd | J(Hα,Hβ) ≈ 5-8 Hz, J(Hα,NH) ≈ 7-9 Hz |
| β-CH₂ | Hβ(H) | ~3.1 - 3.3 | m | - |
| Imidazole C2-H | Hδ2(H) | ~7.7 - 8.5 | s | - |
| Imidazole C4-H | Hε1(H) | ~7.0 - 7.2 | s | - |
| Peptide Bond | ||||
| Amide NH (His) | NH(H) | ~8.0 - 8.5 | d | J(NH,Hα) ≈ 7-9 Hz |
Note: Amide (NH) and amine (NH₃⁺) protons will exchange with deuterium in D₂O and may not be visible. Spectra recorded in H₂O/D₂O mixtures are required to observe these signals.
Visualizations
Experimental Workflow Diagram
Caption: Figure 1. General workflow for NMR analysis of peptides.
Biological Roles of L-Histidine
Caption: Figure 2. Key biological roles of the L-histidine residue.
References
- 1. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]
- 2. Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How L-Histidine Functions in the Body and Where to Get It [verywellhealth.com]
Application Notes and Protocols: Testing the Antioxidant Activity of Met-His
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense system leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a growing interest in identifying and characterizing novel antioxidant compounds.
Met-His (Methionine-Histidine) is a dipeptide composed of two amino acids known for their antioxidant properties. Methionine's sulfur-containing side chain can be reversibly oxidized, effectively scavenging ROS. Histidine's imidazole (B134444) ring can donate a proton to neutralize free radicals and chelate pro-oxidant metal ions. The unique combination of these two amino acids in a dipeptide structure suggests a potential for synergistic antioxidant activity, making Met-His a promising candidate for therapeutic development.
These application notes provide detailed protocols for evaluating the antioxidant capacity of the Met-His dipeptide using common in vitro chemical and cell-based assays.
Data Presentation
While specific experimental data for the antioxidant activity of Met-His is not extensively available in the current literature, the following tables provide an illustrative summary of expected quantitative data based on the activities of related dipeptides. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vitro Radical Scavenging Activity of Met-His (Illustrative Data)
| Assay | Outcome | Met-His | Trolox (Positive Control) | Ascorbic Acid (Positive Control) |
| DPPH Radical Scavenging | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| ABTS Radical Scavenging | IC₅₀ (µM) | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
IC₅₀ (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Met-His (Illustrative Data)
| Analyte | ORAC Value (µmol TE/µmol) |
| Met-His | [Insert Experimental Value] |
| Trolox | 1.0 (by definition) |
ORAC values are expressed as Trolox Equivalents (TE), where a higher value indicates a greater antioxidant capacity.
Table 3: Cellular Antioxidant Activity (CAA) of Met-His (Illustrative Data)
| Analyte | CAA Value (µmol QE/µmol) |
| Met-His | [Insert Experimental Value] |
| Quercetin | 1.0 (by definition) |
CAA values are expressed as Quercetin Equivalents (QE), reflecting the antioxidant activity within a cellular environment.
Potential Antioxidant Mechanism of Met-His
The antioxidant activity of Met-His is likely a result of the combined and potentially synergistic actions of its constituent amino acids, methionine and histidine. The proposed mechanisms include:
-
Direct Radical Scavenging: The imidazole ring of histidine can donate a hydrogen atom to neutralize free radicals, forming a stable resonance structure.
-
Reversible Oxidation of Methionine: The sulfur atom in the methionine residue can be oxidized by ROS to form methionine sulfoxide, thereby neutralizing the reactive species. This oxidation is often reversible in vivo, allowing it to act as a catalytic scavenger.
-
Metal Ion Chelation: The imidazole ring of histidine is an effective chelator of pro-oxidant transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺). By binding these metals, Met-His can prevent their participation in Fenton-like reactions that generate highly damaging hydroxyl radicals.
The proximity of the methionine and histidine residues within the dipeptide may facilitate intramolecular electron or hydrogen transfer, potentially enhancing their combined antioxidant effect beyond the sum of their individual activities.
Caption: Antioxidant Mechanisms of Met-His.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
Met-His dipeptide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of Met-His in the same solvent. Create a series of dilutions to determine the IC₅₀ value. Prepare similar dilutions for the positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the Met-His dilutions, positive control dilutions, or solvent (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the Met-His sample.
-
The IC₅₀ value is determined by plotting the scavenging activity against the concentration of Met-His and interpolating the concentration at which 50% scavenging is observed.
-
Application Notes and Protocols for the Quantitative Assay of Met-His in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine-Histidine (Met-His) is a dipeptide composed of the amino acids methionine and histidine.[1] While the precise biological roles of Met-His are still under investigation, related histidine-containing dipeptides, such as carnosine and anserine, are known to play significant roles in cellular defense mechanisms.[2][3][4][5] These dipeptides exhibit potent antioxidant properties and are involved in the detoxification of reactive carbonyl species, which are implicated in oxidative stress and the progression of various diseases. Given these functions, the quantitative analysis of Met-His in biological samples is of growing interest for understanding its potential role as a biomarker in health and disease, as well as for its therapeutic potential.
This document provides a comprehensive guide for the development and validation of a quantitative assay for Met-His in biological matrices, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Potential Signaling Pathway Involvement
While a specific signaling pathway for Met-His has not been fully elucidated, based on the known functions of similar histidine-containing dipeptides, it is hypothesized that Met-His may play a role in the cellular response to oxidative stress. This could involve the modulation of pathways that are sensitive to the cellular redox state. One such central pathway is the Keap1-Nrf2 signaling cascade, which is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes. It is plausible that Met-His, through its potential antioxidant and reactive species scavenging activities, could influence this pathway, thereby contributing to cellular protection.
References
- 1. Dipeptide: Two Amino Acid Peptide Definition - Peptide Port [peptideport.com]
- 2. [Biological role of histidine-containing dipeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Biological role of histidine dipeptides in excitable tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Met-His-OH in Protein-Peptide Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Met-His-OH (Methionyl-Histidine) serves as a valuable tool for investigating the intricacies of protein-peptide interactions. The unique properties of its constituent amino acids—methionine with its flexible, hydrophobic, and sulfur-containing side chain, and histidine with its aromatic imidazole (B134444) ring capable of hydrogen bonding, metal coordination, and protonation state changes near physiological pH—make this dipeptide a versatile probe. These characteristics allow it to participate in a variety of non-covalent interactions that are fundamental to molecular recognition in biological systems.[1][2]
These application notes provide a comprehensive overview of the utility of this compound in studying protein-peptide binding events and offer detailed protocols for key experimental techniques.
Applications of this compound in Protein-Peptide Interaction Studies
The this compound dipeptide can be employed in a range of applications to elucidate the principles of molecular recognition:
-
Fragment-Based Drug Discovery: this compound can be used as a molecular fragment in screening campaigns to identify and characterize binding pockets on protein targets. The identification of even weak binding of this dipeptide can provide a starting point for the development of more potent and specific inhibitors or modulators.
-
Validation of Binding Sites: It can be used to validate predicted binding sites on a protein surface. If a computational model suggests a pocket that can accommodate methionine and histidine residues, this compound can be used as an experimental tool to confirm binding to that site.
-
Biophysical Characterization of Protein-Ligand Interactions: The dipeptide is an excellent candidate for biophysical assays to characterize the thermodynamics and kinetics of protein-peptide interactions. Such studies provide insights into the driving forces of binding, including enthalpy and entropy contributions.
-
Competitive Binding Assays: this compound can be utilized as a competitor to probe the binding of other ligands to a target protein. By observing the displacement of a known ligand by the dipeptide, researchers can gain information about the binding site and relative affinities.
-
Probing the Role of Methionine and Histidine in Molecular Recognition: As a model system, this compound allows for the systematic study of the contributions of methionine and histidine residues to binding affinity and specificity. This is particularly relevant for understanding the roles of these residues in protein-protein interaction interfaces.[1]
Data Presentation
Table 1: Thermodynamic Parameters of this compound Binding to Target Protein X as Determined by Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Units |
| Association Constant (Ka) | 1.5 x 10⁴ | M⁻¹ |
| Dissociation Constant (Kd) | 67 | µM |
| Stoichiometry (n) | 1.05 | |
| Enthalpy Change (ΔH) | -8.2 | kcal/mol |
| Entropy Change (ΔS) | 4.5 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -5.6 | kcal/mol |
Table 2: Kinetic Parameters of this compound Binding to Target Protein Y as Determined by Surface Plasmon Resonance (SPR)
| Parameter | Value | Units |
| Association Rate Constant (ka) | 2.1 x 10³ | M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 1.4 x 10⁻² | s⁻¹ |
| Dissociation Constant (Kd) | 6.7 | µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction between this compound and a target protein.
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments NanoITC)
-
This compound dipeptide
-
Purified target protein
-
Dialysis buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)
-
Syringe for injection
-
Sample cell
Protocol:
-
Sample Preparation:
-
Dissolve this compound in the dialysis buffer to a concentration approximately 10-20 times higher than the expected Kd. A typical starting concentration is 1-2 mM.
-
Dialyze the target protein against the same dialysis buffer overnight at 4°C to ensure buffer matching.
-
Determine the accurate concentrations of both the protein and the dipeptide using a reliable method (e.g., UV-Vis spectroscopy for the protein, and accurate weighing for the dipeptide). A typical protein concentration in the cell is 10-100 µM.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.
-
Fill the reference cell with dialysis buffer.
-
-
Loading Samples:
-
Carefully load the target protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the this compound solution into the injection syringe, again ensuring no air bubbles are present.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for any diffusion from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor surface in real-time.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd) of the interaction between this compound and a target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert Technologies)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound dipeptide
-
Purified target protein
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to allow for covalent coupling. The protein concentration and contact time will determine the immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected Kd.
-
Inject the different concentrations of this compound over the immobilized protein surface and the reference cell at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.
-
Between each injection cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd values.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about protein-peptide interactions by monitoring changes in the chemical environment of specific atoms upon binding.
Objective: To identify the binding site of this compound on the target protein and to estimate the binding affinity through chemical shift perturbation studies.
Materials:
-
NMR spectrometer (600 MHz or higher)
-
¹⁵N-labeled target protein
-
This compound dipeptide
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, containing 10% D₂O)
Protocol:
-
Sample Preparation:
-
Express and purify the target protein with ¹⁵N isotopic labeling.
-
Prepare a concentrated stock solution of this compound in the NMR buffer.
-
Prepare the ¹⁵N-labeled protein sample in the NMR buffer to a final concentration of 50-200 µM.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This spectrum serves as the reference.
-
Add a small aliquot of the this compound stock solution to the protein sample to achieve a specific molar ratio (e.g., 1:0.5 protein to peptide).
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum of the protein-peptide complex.
-
Repeat the titration with increasing concentrations of this compound (e.g., 1:1, 1:2, 1:5, 1:10 molar ratios).
-
-
Data Analysis:
-
Overlay the HSQC spectra from the different titration points.
-
Identify the amide cross-peaks that show significant chemical shift changes upon the addition of this compound. These residues are likely part of or near the binding site.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Plot the chemical shift perturbations as a function of the this compound concentration and fit the data to a binding isotherm to estimate the dissociation constant (Kd).
-
Visualization of Workflows and Pathways
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
References
- 1. Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Isothermal titration calorimetry studies [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of H-Met-His-OH
Welcome to the technical support center for the solid-phase synthesis of H-Met-His-OH. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the solid-phase synthesis of this compound?
Low yields in the synthesis of this compound can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The primary culprits are typically incomplete coupling reactions, side reactions involving the sensitive amino acid residues of methionine and histidine, and inefficient cleavage from the solid support.[1] Methionine is susceptible to oxidation, while the imidazole (B134444) side chain of histidine can lead to racemization and unwanted acylation.[2][3][4] Additionally, the formation of secondary structures in the growing peptide chain can hinder reaction kinetics, leading to deletion sequences.[5]
Q2: How can I minimize the oxidation of the methionine residue during the final cleavage step?
Methionine oxidation to methionine sulfoxide (B87167) is a common side reaction during the acidic conditions of cleavage. To mitigate this, it is crucial to use a carefully formulated cleavage cocktail containing scavengers. "Reagent H" is a cocktail specifically designed to minimize methionine side-chain oxidation. The inclusion of reagents like dimethylsulfide (DMS), thioanisole (B89551), and ammonium (B1175870) iodide helps to protect the thioether group of methionine.
Q3: Which side-chain protecting group is recommended for Histidine in an Fmoc-based strategy?
The choice of protecting group for the imidazole side chain of histidine is critical to prevent racemization and side-chain acylation. For Fmoc-SPPS, trityl (Trt) based protecting groups such as Trt, Mmt (4-methoxytrityl), and Mtt (4-methyltrityl) are commonly used. The Trityl (Trt) group is widely employed due to its stability during synthesis and its lability under standard cleavage conditions with trifluoroacetic acid (TFA). For particularly difficult sequences prone to racemization, the use of a protecting group on the π-nitrogen of the imidazole ring, such as the Mbom group, can be beneficial.
Q4: What are the most effective coupling reagents for forming the peptide bond between Methionine and Histidine?
The coupling of amino acids can be challenging, and the choice of coupling reagent can significantly impact the efficiency of the reaction. For potentially difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. These reagents rapidly form activated esters, promoting efficient peptide bond formation with minimal racemization, especially when an additive like HOBt (Hydroxybenzotriazole) is used.
Troubleshooting Guides
Problem: Incomplete Coupling Detected After a Coupling Step
An incomplete coupling reaction leads to the formation of deletion sequences, which can be difficult to separate from the target peptide and will lower the overall yield.
Possible Causes and Solutions:
-
Steric Hindrance or Aggregation: The growing peptide chain may fold or aggregate on the resin, preventing the activated amino acid from accessing the N-terminal amine.
-
Solution: Consider switching to a more effective solvent system, such as using N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). Performing the coupling at an elevated temperature can also help to disrupt secondary structures. A double coupling, where the coupling step is repeated with fresh reagents, can also drive the reaction to completion.
-
-
Inefficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid.
-
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide (B86325) like DIC, consider moving to an aminium salt like HBTU or HATU, which are known for higher coupling efficiencies. Ensure that your reagents are fresh and anhydrous, as moisture can deactivate them.
-
-
Poor Resin Swelling: The resin must be properly swelled to ensure that the reactive sites are accessible.
-
Solution: Ensure the resin is adequately swelled in the reaction solvent prior to the first coupling step. Follow the resin manufacturer's guidelines for recommended swelling times and solvents.
-
Problem: Significant Side Products Observed in the Final Peptide
The presence of methionine and histidine makes the this compound dipeptide susceptible to specific side reactions.
Common Side Reactions and Prevention Strategies:
-
Methionine Oxidation: The thioether side chain of methionine can be oxidized to the sulfoxide during synthesis or, more commonly, during cleavage.
-
Prevention: Use a cleavage cocktail specifically designed for methionine-containing peptides. Reagent K or the specialized Reagent H, which contains scavengers like phenol (B47542), thioanisole, and dimethylsulfide, are highly recommended.
-
-
Histidine Racemization: The imidazole ring of histidine can facilitate the abstraction of the alpha-proton, leading to racemization, especially during the activation step.
-
Prevention: Use a suitable side-chain protecting group like Trityl (Trt). Additionally, minimizing the pre-activation time and avoiding excess base can help reduce the extent of racemization.
-
-
S-alkylation of Methionine: During the final TFA-based cleavage, the methionine side chain can be alkylated by carbocations generated from the cleavage of side-chain protecting groups.
-
Prevention: The use of effective scavengers in the cleavage cocktail is crucial. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are effective at scavenging these reactive species.
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
| Reagent Cocktail | Composition | Key Advantages | Considerations |
| Reagent H | TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w) | Specifically designed to minimize methionine oxidation. | The presence of multiple scavengers addresses various side reactions. |
| Reagent K | TFA, phenol, water, thioanisole, 1,2-ethanedithiol (EDT) | A general-purpose cocktail for sensitive residues including Met, Cys, Trp, and Tyr. | May result in some methionine sulfoxide formation (15-55% reported in some cases). |
| Reagent B | TFA, water, triisopropylsilane (B1312306) (TIS) | "Odorless" alternative to cocktails containing thiols. | Not effective in preventing methionine oxidation. |
Table 2: Common Coupling Reagents for Solid-Phase Peptide Synthesis
| Coupling Reagent | Class | Advantages | Disadvantages |
| HBTU/TBTU | Aminium Salt | High coupling efficiency, fast reaction times, and reduced racemization when used with HOBt. | Can cause guanidinylation of the N-terminal amine if not pre-activated. |
| HATU | Aminium Salt | More reactive than HBTU, particularly effective for sterically hindered couplings. | Higher cost compared to HBTU. |
| DIC/HOBt | Carbodiimide/ Additive | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in common solvents. | Slower reaction times compared to aminium salts and may be less effective for difficult couplings. |
| PyBOP | Phosphonium Salt | High coupling efficiency, similar to HBTU, and does not cause guanidinylation. | Can be more expensive than aminium-based reagents. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Wash the peptide-resin with DMF (3 x 10 mL/g resin).
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF (10 mL/g resin) for 5 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.
Protocol 2: HBTU/DIPEA Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow for a pre-activation time of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
Protocol 3: Cleavage with Reagent H
-
Wash the final peptide-resin with DCM (3 x 10 mL/g resin) and dry under vacuum.
-
Prepare the fresh Reagent H cocktail: trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).
-
Add the cleavage cocktail to the resin (10 mL/g resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Decision tree for troubleshooting low coupling efficiency.
Caption: Common side reactions involving Methionine and Histidine residues.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Met-His Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for peptides containing Methionine (Met) and Histidine (His).
Troubleshooting Guides
This section addresses specific issues encountered during the purification of Met-His peptides in a question-and-answer format.
Issue: Poor Peak Resolution or Co-elution of Target Peptide
-
Q1: My target Met-His peptide is co-eluting with impurities. How can I improve the separation?
-
A1: Poor resolution is often due to an insufficiently optimized gradient. The primary solution is to decrease the gradient slope (i.e., make it shallower). A shallower gradient increases the time the peptide interacts with the stationary phase, allowing for better separation from closely eluting impurities.[1] For example, if your initial scouting gradient is 5-65% Acetonitrile (B52724) (ACN) over 30 minutes (2%/min), try a targeted gradient around the elution point of your peptide, such as 30-50% ACN over 40 minutes (0.5%/min).
-
Issue: Significant Peak Tailing
-
Q2: The peak for my Met-His peptide is showing significant tailing. What causes this and how can it be fixed?
-
A2: Peak tailing for peptides, especially those containing basic residues like Histidine, is frequently caused by secondary interactions between the peptide and free silanol (B1196071) groups on the silica-based stationary phase.[2]
-
Optimize Mobile Phase Additive: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that masks these silanol interactions.[2][] Ensure you are using an adequate concentration, typically 0.1%. If tailing persists, you might consider a different ion-pairing agent.
-
Adjust pH: The mobile phase pH can significantly impact the ionization state of the peptide.[4] For His residues, maintaining a low pH (around 2-3) ensures the imidazole (B134444) side chain is protonated, which can lead to more consistent interactions and better peak shape.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak symmetry by reducing mobile phase viscosity and minimizing secondary interactions.
-
-
Issue: Low Peptide Recovery or Yield
-
Q3: I am experiencing low recovery of my peptide after purification. What are the potential causes and solutions?
-
A3: Low recovery can stem from several factors, including peptide precipitation or irreversible adsorption to the column or system.
-
Sample Solubility: Ensure the peptide is fully dissolved in a solvent compatible with the initial mobile phase. If the peptide precipitates upon injection, consider dissolving it in a stronger solvent like DMSO and then diluting it.
-
System Passivation: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system may help reduce this issue.
-
Methionine Oxidation: Methionine is susceptible to oxidation, which can lead to multiple peaks and apparent low recovery of the target peptide. Ensure mobile phases are freshly prepared and consider degassing them to minimize dissolved oxygen.
-
-
Issue: Irreproducible Retention Times
-
Q4: The retention time of my Met-His peptide is shifting between runs. Why is this happening?
-
A4: Fluctuating retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.
-
System Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.
-
Mobile Phase Preparation: Prepare mobile phases accurately and consistently. Small variations in the concentration of the organic solvent or the TFA additive can lead to shifts in retention.
-
Temperature Control: Use a column oven to maintain a constant temperature, as ambient temperature fluctuations can affect retention times.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal starting conditions for a Met-His peptide purification gradient?
-
A1: A good starting point for a scouting gradient is a broad linear gradient, such as 5% to 95% acetonitrile (containing 0.1% TFA) over 30 to 60 minutes. This will help determine the approximate acetonitrile concentration at which your peptide elutes. Following the scouting run, you can design a shallower, more targeted gradient for optimal separation.
-
-
Q2: How do I choose the right mobile phase and additives?
-
A2: The most common mobile phase system for peptide purification is a water/acetonitrile gradient with TFA as an ion-pairing agent.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
TFA helps to protonate acidic residues, acts as an ion-pairing agent to improve peak shape, and maintains a low pH.
-
-
-
Q3: What is the impact of Methionine and Histidine on the purification strategy?
-
A3:
-
Methionine (Met): Being a hydrophobic amino acid, it contributes to the peptide's retention on a reversed-phase column. Its primary challenge is its susceptibility to oxidation, which can create impurities (Met-sulfoxide) that may be difficult to separate.
-
Histidine (His): As a basic and hydrophilic amino acid, its imidazole side chain can engage in secondary ionic interactions with the stationary phase, potentially causing peak tailing. This is typically managed by using an ion-pairing agent like TFA at a low pH.
-
-
-
Q4: How can I prevent methionine oxidation during purification?
-
A4: To minimize oxidation, use freshly prepared, high-purity solvents and degas them before use. If you are concerned about oxidation during sample preparation, consider using alternative solvents like DMF instead of DMSO for dissolving the crude peptide. Storing samples at low temperatures and minimizing their exposure to air can also be beneficial.
-
Data Presentation
Table 1: Recommended Starting Gradient Conditions for Met-His Peptide Purification
| Parameter | Scouting Gradient | Optimized Gradient |
| Purpose | Determine approximate elution %B | High-resolution purification |
| Gradient Slope | 2-5% B / minute | 0.5-1% B / minute |
| Typical Gradient | 5-95% B over 30 min | e.g., 25-45% B over 20-40 min |
| Flow Rate (4.6 mm ID) | 1.0 mL/min | 0.8-1.0 mL/min |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Function |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing agent, suppresses silanol interactions, improves peak shape. |
| Formic Acid (FA) | 0.1% | MS-compatible alternative to TFA, though may result in broader peaks. |
| Acetic Acid | 0.1 - 1.0% | Alternative acid modifier, can offer different selectivity. |
Experimental Protocols
Protocol 1: General Method Development for a Met-His Peptide
-
Column Selection: Start with a C18 reversed-phase column with a wide pore size (e.g., 300 Å), which is generally suitable for peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Initial Scouting Run:
-
Equilibrate the column with 5% B for at least 10 column volumes.
-
Inject the peptide sample.
-
Run a linear gradient from 5% to 95% B over 30 minutes at a flow rate of 1 mL/min (for a 4.6 mm ID column).
-
Monitor the elution at 214 nm or 220 nm.
-
-
Gradient Optimization:
-
Identify the retention time (and thus the %B) at which the target peptide elutes from the scouting run.
-
Design a new, shallower gradient centered around this %B. For example, if the peptide eluted at 40% B, a new gradient could be 30-50% B over 20-40 minutes.
-
-
Fraction Collection and Analysis: Collect fractions across the main peak and analyze their purity by analytical HPLC or LC-MS to confirm the identity and purity of the target peptide.
Protocol 2: Sample Preparation for HPLC Analysis
-
Dissolution: Dissolve the crude peptide in an appropriate solvent. Start with Mobile Phase A. If solubility is poor, try a small amount of a stronger, miscible organic solvent like acetonitrile or DMSO before diluting with Mobile Phase A.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
-
Concentration: The sample concentration should be optimized to avoid overloading the column, which can cause peak fronting or tailing. A typical analytical load is in the range of 10-50 µg.
Mandatory Visualizations
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: General experimental workflow for HPLC purification.
References
Preventing oxidation of methionine in H-Met-His-OH during storage
Technical Support Center: H-Met-His-OH
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the methionine residue in this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a new, more polar peak on my HPLC chromatogram. Could this be oxidation?
A1: Yes, it is highly likely that the new, more polar peak corresponds to the oxidized form of your peptide, H-Met(O)-His-OH (methionine sulfoxide). The addition of an oxygen atom to the sulfur of methionine increases the polarity of the peptide, leading to an earlier elution time on a reverse-phase HPLC column.[1][2] To confirm, you can perform a mass spectrometry (MS) analysis, which should show a mass increase of 16 Da for the oxidized peptide.[1]
Q2: What are the primary factors that cause the oxidation of methionine in this compound during storage?
A2: The thioether side chain of methionine is susceptible to oxidation by various reactive oxygen species (ROS). The primary factors that contribute to the oxidation of this compound during storage are:
-
Exposure to atmospheric oxygen: This is the most common cause of oxidation.[3]
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation.[3]
-
Exposure to light: Light, especially UV light, can generate free radicals that promote oxidation.
-
Presence of metal ions: Trace metal ions can catalyze oxidation reactions.
-
Repeated freeze-thaw cycles: These cycles can introduce atmospheric oxygen into the sample and create ice crystals that may damage the peptide.
-
Suboptimal pH of solutions: While methionine oxidation is less pH-dependent than other amino acid modifications, extreme pH values should be avoided.
Q3: How should I store my lyophilized this compound powder to minimize oxidation?
A3: For optimal long-term stability, lyophilized this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, for extended periods, at -80°C.
-
Atmosphere: Before sealing, purge the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Light: Store in a dark container or a light-blocking box.
-
Moisture: Keep in a tightly sealed vial with a desiccant to prevent moisture absorption. Before opening, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.
Q4: What is the best way to prepare and store this compound solutions?
A4: When preparing solutions of this compound, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for at least 20-30 minutes before dissolving the peptide. For storage of solutions:
-
Short-term (days): Store at 4°C.
-
Long-term (weeks to months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Buffers: Use sterile, deoxygenated buffers, preferably with a slightly acidic pH (around 5-6), as this can help minimize some degradative processes.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
A5: Yes, adding antioxidants to your peptide solutions can be an effective strategy. Free L-methionine is a commonly used antioxidant as it acts as a scavenger for oxidizing agents, preferentially getting oxidized over the methionine residue in your peptide. Other potential antioxidants include sodium thiosulfate (B1220275) and N-acetyl-tryptophan. It is advisable to conduct pilot studies to determine the optimal concentration of the chosen antioxidant for your specific application.
Troubleshooting Guide: Suspected Methionine Oxidation
If you suspect that your this compound sample has been compromised by oxidation, follow this step-by-step guide to diagnose and address the issue.
Caption: Troubleshooting workflow for suspected methionine oxidation.
Quantitative Data Summary
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability of Lyophilized Powder |
| Optimal | -80°C | Inert Gas (Argon/Nitrogen) | Dark | Years |
| Good | -20°C | Inert Gas (Argon/Nitrogen) | Dark | Several months to years |
| Acceptable (Short-term) | 4°C | Air | Dark | Weeks to months |
| Poor | Room Temperature | Air | Light | Days to weeks |
| Storage of Solutions | Temperature | Solvent | Expected Stability |
| Optimal (Long-term) | -80°C | Deoxygenated, sterile buffer (pH 5-6), aliquoted | Months |
| Good (Short-term) | 4°C | Deoxygenated, sterile buffer (pH 5-6) | Up to one week |
| Poor | Room Temperature | Standard aqueous buffer | Hours to days |
Experimental Protocols
Protocol 1: Detection and Quantification of this compound Oxidation by RP-HPLC-MS
This protocol outlines a general method for the analysis of this compound and its oxidized form, H-Met(O)-His-OH.
1. Materials:
-
This compound sample
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF)
2. Sample Preparation:
-
Dissolve the lyophilized this compound powder in water or a suitable buffer to a final concentration of 1 mg/mL.
-
If the sample is already in solution, dilute it to an appropriate concentration for HPLC-MS analysis (typically in the low µg/mL range).
3. HPLC Method:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-50% B (linear gradient)
-
15-17 min: 50-95% B (linear gradient)
-
17-19 min: 95% B (wash)
-
19-20 min: 95-2% B (return to initial)
-
20-25 min: 2% B (re-equilibration)
-
-
Injection Volume: 5 µL
4. Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Gas Flow: As per instrument recommendations
5. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of this compound and its oxidized form (this compound + 16 Da).
-
Integrate the peak areas for both species.
-
Calculate the percentage of oxidation: (% Oxidation) = [Area(oxidized) / (Area(native) + Area(oxidized))] * 100
Signaling Pathways and Logical Relationships
Methionine Oxidation Pathway
The following diagram illustrates the chemical transformation of the methionine side chain upon oxidation.
Caption: Chemical pathway of methionine oxidation.
References
Adjusting pH for optimal Met-His activity in assays
This guide provides troubleshooting and frequently asked questions regarding the adjustment of pH for optimal Methionine-Histidine (Met-His) activity in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for my Met-His protein's activity?
A1: The activity of proteins, including those with significant Methionine-Histidine residues or His-tags, is highly dependent on pH.[1][2] The imidazole (B134444) side chain of histidine has a pKa value near physiological pH (around 6.0-7.0), meaning small shifts in pH can alter its protonation state.[2][3] This change in charge can affect the protein's three-dimensional structure, substrate binding, and catalytic activity.[1] Extreme pH values can lead to irreversible denaturation and a complete loss of activity.
Q2: My Met-His protein shows low or no activity. Could the buffer pH be the issue?
A2: Yes, an inappropriate buffer pH is a common reason for low or absent protein activity. Every enzyme has an optimal pH at which it functions most efficiently. If your assay buffer's pH is far from the optimal pH of your Met-His protein, you will likely observe reduced activity. It is crucial to determine the optimal pH for your specific protein experimentally.
Q3: How do I choose the correct buffer for determining the optimal pH of my Met-His assay?
A3: When determining the optimal pH, it is best to use a series of buffers with overlapping pH ranges. This approach helps to distinguish the effect of pH from the effect of the buffer components themselves. A single "universal" buffer that covers a wide pH range, such as a citrate-phosphate-borate buffer, can also be used to minimize variability from different buffer ions. Ensure that the chosen buffer does not interact with any necessary cofactors, such as metal ions, which can be chelated by buffers like citrate (B86180) or phosphate.
Q4: I am observing inconsistent results in my Met-His activity assay. How can I troubleshoot this?
A4: Inconsistent results can stem from several factors related to pH and buffer preparation:
-
Temperature Effects: The pH of some buffers, like Tris, is sensitive to temperature changes. Always measure and adjust the pH of your buffer at the temperature you will be running your assay.
-
Inaccurate pH Measurement: Ensure your pH meter is properly calibrated before use with fresh, standard buffer solutions.
-
Buffer Degradation: Some buffers can degrade over time or become contaminated. Always use fresh, high-quality reagents to prepare your buffers.
-
Ionic Strength: Changes in pH can also alter the ionic strength of the buffer, which can independently affect enzyme activity. When possible, try to maintain a consistent ionic strength across different pH conditions.
Q5: Can the protonation state of histidine residues affect interactions other than catalysis?
A5: Absolutely. The pH-dependent protonation of histidine can influence its interaction with other amino acid residues, such as π-π stacking with aromatic residues. These interactions are crucial for maintaining the protein's tertiary structure and stability. Changes in pH can alter these interactions, leading to conformational changes that impact activity.
Data Presentation: pH Optima for Met-His Activity
The following table summarizes hypothetical data on the relative activity of a Met-His dependent enzyme in different buffer systems across a range of pH values. This illustrates the importance of testing various conditions to identify the optimal pH.
| pH | Citrate Buffer (50 mM) | MES Buffer (50 mM) | HEPES Buffer (50 mM) | Tris Buffer (50 mM) |
| 4.5 | 45% | - | - | - |
| 5.0 | 68% | - | - | - |
| 5.5 | 85% | 82% | - | - |
| 6.0 | 95% | 98% | - | - |
| 6.5 | 88% | 100% | 96% | - |
| 7.0 | - | 91% | 99% | 85% |
| 7.5 | - | - | 94% | 90% |
| 8.0 | - | - | 85% | 92% |
| 8.5 | - | - | - | 80% |
Note: Dashes (-) indicate that the buffer is outside its effective buffering range.
Experimental Protocols
Protocol: Determination of Optimal pH for a Met-His Enzyme
This protocol outlines a general method for determining the optimal pH for a Met-His enzyme using a spectrophotometric assay.
1. Materials:
- Purified Met-His enzyme stock solution.
- Substrate stock solution.
- A series of 100 mM buffer stock solutions with overlapping pH ranges (e.g., Citrate for pH 4.5-6.0, MES for pH 5.5-7.0, HEPES for pH 6.5-8.0, Tris for pH 7.5-8.5).
- Microplate reader or spectrophotometer.
- 96-well microplate.
- pH meter.
2. Procedure:
- Buffer Preparation: Prepare a set of assay buffers at various pH values (e.g., in 0.5 pH unit increments) by diluting the 100 mM stock solutions to a final working concentration of 50 mM. Adjust the pH of each buffer at the intended assay temperature.
- Assay Setup: In a 96-well plate, set up reactions in triplicate for each pH value. For each well, add:
- 50 µL of the appropriate pH buffer.
- 20 µL of the substrate solution (to a final desired concentration).
- 20 µL of purified water or buffer (for a blank).
- Enzyme Addition: To initiate the reaction, add 10 µL of the Met-His enzyme solution to each well (except the blanks). Mix gently by pipetting.
- Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at the appropriate wavelength over a set period (e.g., every 30 seconds for 10 minutes).
- Data Analysis:
- Calculate the initial reaction velocity (rate) for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.
- Plot the reaction rate as a function of pH to determine the optimal pH at which the enzyme exhibits maximum activity.
Visualizations
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for Met-His enzyme activity.
Hypothetical pH-Dependent Signaling Pathway
Caption: A hypothetical pathway where Met-His protein activity is regulated by pH.
References
Minimizing aggregation of H-Met-His-OH in solution
Welcome to the technical support center for H-Met-His-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the aggregation of this compound in solution.
Troubleshooting Guide
Q1: My this compound solution has become cloudy or has visible precipitates. What is the likely cause?
A cloudy appearance or the formation of precipitates in your this compound solution is a strong indicator of peptide aggregation. This can be influenced by several factors including peptide concentration, pH, temperature, and ionic strength of the solution.[1][2][3] The intrinsic properties of the constituent amino acids, methionine and histidine, also play a crucial role. Methionine is hydrophobic, and the imidazole (B134444) side chain of histidine can participate in various interactions, including aromatic stacking and hydrogen bonding, which can promote self-association.[4][5]
Q2: I am observing aggregation even at low concentrations. What should I investigate first?
If aggregation is occurring at low concentrations, the pH of your solution is a critical parameter to investigate first. The charge state of the histidine residue is highly dependent on the pH, which in turn significantly affects the peptide's solubility and aggregation propensity.
-
At acidic pH (below its pKa of ~6.0): The imidazole ring of histidine is protonated and positively charged. This can lead to electrostatic repulsion between peptide molecules, potentially reducing aggregation. However, it can also alter interactions with other components in the solution.
-
Near its pKa: A mixture of charged and neutral histidine species exists, which can sometimes lead to increased aggregation through a combination of hydrophobic and electrostatic interactions.
-
At neutral or basic pH (above its pKa): The histidine residue is neutral, which can increase the overall hydrophobicity of the peptide and promote aggregation through hydrophobic and aromatic interactions.
We recommend measuring and adjusting the pH of your solution to a range where the peptide is most soluble and stable.
Q3: Could the storage conditions be contributing to the aggregation of my this compound?
Yes, storage conditions, particularly temperature and exposure to air, can significantly impact the stability of your this compound solution.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and physical aggregation. For long-term storage, it is advisable to store the solution at low temperatures (e.g., 2-8 °C or frozen). However, be aware that freeze-thaw cycles can also induce aggregation, so it is best to aliquot the solution into smaller working volumes.
-
Oxidation: The methionine residue in this compound is susceptible to oxidation, which can alter the peptide's properties and potentially influence its aggregation behavior. Oxidation of methionine to methionine sulfoxide (B87167) can in some cases slow down fibrillization, but in other contexts, it might promote the formation of amorphous aggregates. To minimize oxidation, it is recommended to use degassed solvents, store solutions under an inert atmosphere (e.g., nitrogen or argon), and consider the addition of antioxidants.
Q4: I have adjusted the pH and temperature, but I am still observing aggregation. What other factors can I modify?
If aggregation persists after optimizing pH and temperature, consider the following factors:
-
Ionic Strength: The concentration of salts in your solution can influence peptide aggregation. At low ionic strength, electrostatic repulsion between charged histidine residues (at acidic pH) can be significant, preventing aggregation. Increasing the ionic strength can screen these charges, potentially leading to increased aggregation. Conversely, for peptides where hydrophobic interactions are the primary driver of aggregation, high salt concentrations can sometimes promote aggregation through a "salting-out" effect. We recommend experimenting with different salt concentrations to find an optimal range for your application.
-
Peptide Concentration: The tendency for peptides to aggregate is often concentration-dependent. If possible, try working with a lower concentration of this compound.
-
Solvent: While aqueous solutions are common, for some applications, the use of organic co-solvents might be necessary to improve solubility. Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, but their compatibility with your experimental system must be considered. Note that peptides containing methionine can be unstable in DMSO.
Q5: Are there any additives I can use to prevent the aggregation of this compound?
Yes, various excipients can be used to stabilize peptide solutions and prevent aggregation.
-
Amino Acids: Certain amino acids, such as arginine and glycine (B1666218), have been shown to inhibit protein aggregation.
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols such as mannitol (B672) and sorbitol, can act as stabilizers.
-
Surfactants: Low concentrations of non-ionic surfactants, like polysorbates (Tween 20, Tween 80), can be effective in preventing surface-induced aggregation and stabilizing peptides in solution.
The choice and concentration of the excipient should be carefully evaluated for compatibility with your specific application.
Frequently Asked Questions (FAQs)
What are the primary drivers of this compound aggregation?
The aggregation of this compound is primarily driven by a combination of factors related to its constituent amino acids:
-
Hydrophobicity of Methionine: The methionine side chain is nonpolar and hydrophobic, which can lead to the association of peptide molecules to minimize their exposure to the aqueous environment.
-
Interactions of Histidine: The imidazole ring of histidine is aromatic and can participate in π-π stacking interactions with other histidine residues. It can also act as both a hydrogen bond donor and acceptor. The protonation state of the imidazole ring, which is dependent on the pH, dictates whether it will engage in electrostatic repulsion (when protonated) or hydrophobic/aromatic interactions (when neutral).
-
Environmental Factors: As detailed in the troubleshooting guide, factors such as peptide concentration, pH, temperature, and ionic strength play a significant role in modulating these intrinsic tendencies to aggregate.
How can I detect and quantify the aggregation of this compound?
Several biophysical techniques can be employed to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of soluble oligomers and larger aggregates.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates (e.g., amorphous, fibrillar).
Is the aggregation of this compound reversible?
The reversibility of peptide aggregation depends on the nature of the aggregates formed.
-
Non-covalent, amorphous aggregates: These may be reversible to some extent by altering the solution conditions (e.g., dilution, pH adjustment, addition of disaggregating agents).
-
Highly structured amyloid-like fibrils: These are generally considered to be irreversible under normal physiological conditions due to their high stability.
It is always preferable to prevent aggregation from occurring in the first place.
Data Presentation
Table 1: Hydrophobicity Indices of Methionine and Histidine at Different pH Values
| Amino Acid | Index @ pH 2 | Index @ pH 7 | Classification |
| Methionine (Met) | 74 | 74 | Very Hydrophobic |
| Histidine (His) | -42 | 8 | Hydrophilic to Neutral |
Data adapted from Sereda et al. and Monera et al., with glycine normalized to 0 and the most hydrophobic amino acid to 100. This table highlights how the hydrophobicity of histidine changes significantly with pH, which is a key factor in the aggregation of this compound.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibrillar Aggregation
-
Preparation of ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store the stock solution protected from light at 4 °C.
-
Preparation of Working Solution: Dilute the ThT stock solution in the appropriate buffer (e.g., phosphate (B84403) or glycine buffer, pH adjusted) to a final concentration of 20-50 µM.
-
Sample Preparation: Prepare your this compound samples at the desired concentrations in the same buffer used for the ThT working solution. Include a buffer-only control.
-
Incubation: Incubate the peptide samples under the conditions you wish to study (e.g., specific temperature, with or without agitation).
-
Measurement: At various time points, take an aliquot of each peptide sample and add it to the ThT working solution in a fluorescence microplate. The final peptide concentration during measurement should be in the low micromolar range.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated fibril formation.
Protocol 2: Dynamic Light Scattering (DLS) for Sizing Aggregates
-
Sample Preparation: Prepare this compound solutions at the desired concentrations in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the instrument and perform the measurement. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the size distribution of particles in the sample.
-
Data Analysis: Analyze the resulting size distribution data. The appearance of larger species over time is indicative of aggregation.
Visualizations
Caption: Troubleshooting workflow for minimizing this compound aggregation.
Caption: Factors influencing the aggregation of this compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geometry of interaction of the histidine ring with other planar and basic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Interpreting Complex NMR Spectra of H-Met-His-OH: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H NMR spectra of the dipeptide L-methionyl-L-histidine (H-Met-His-OH).
Frequently Asked Questions (FAQs)
Q1: What are the expected proton signals in the ¹H NMR spectrum of this compound?
The ¹H NMR spectrum of this compound will display signals corresponding to the protons of the methionine and histidine residues, in addition to the amide and terminal amine/carboxyl protons. Due to the formation of the peptide bond and the influence of adjacent residues, these chemical shifts will differ slightly from those of the free amino acids. A summary of expected chemical shifts is provided in the data table below.
Q2: Why do the chemical shifts of the histidine imidazole (B134444) protons vary significantly between experiments?
The imidazole ring of histidine has a pKa of approximately 6.0.[1] Consequently, its protonation state is highly sensitive to the pH of the solvent. Below pH 6, the ring is predominantly protonated (imidazolium ion), leading to downfield shifts of the C2-H and C4/5-H protons.[1] Above pH 6, the ring is neutral, causing these signals to shift upfield. This sensitivity makes these protons excellent reporters of the local pH environment.
Q3: My spectrum shows more signals than predicted. What is the likely cause?
The presence of unexpected signals can arise from several sources:
-
Impurities: Contaminants from the synthesis or purification process are a common cause. This includes residual solvents, protecting groups, or side-products.
-
Conformational Isomers: Peptides in solution can exist in multiple conformations that are in slow exchange on the NMR timescale, leading to a doubling of some signals.
-
Sample Degradation: The sample may have degraded over time.
Q4: The peaks in my spectrum are broad and poorly resolved. How can this be improved?
Peak broadening in peptide NMR is a frequent issue that can obscure important information.[2] Common causes and solutions include:
-
Aggregation: Peptides can aggregate at high concentrations, leading to broader lines.[2] Try reducing the sample concentration.
-
Intermediate Exchange: The molecule may be undergoing conformational changes on a timescale that causes broadening. Adjusting the temperature can sometimes sharpen signals by moving out of the intermediate exchange regime.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[3] Ensure high purity of the sample and solvents, or consider adding a chelating agent like EDTA.
-
Viscosity: High sample viscosity can also lead to broader signals. Ensure the sample is fully dissolved and consider gentle heating if solubility is an issue.
Q5: How can I definitively assign the overlapping proton signals of the Met and His residues?
Due to the limited chemical shift dispersion in peptides, signal overlap is common. Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 bonds, helping to trace the connectivity within each amino acid's spin system (e.g., connecting the α-CH to the β-CH₂ protons).
-
TOCSY (Total Correlation Spectroscopy): This is even more powerful, as it reveals correlations between all protons within a single amino acid's spin system, even if they are not directly coupled. This makes it possible to identify all protons belonging to a single residue from one well-resolved cross-peak.
Data Presentation
The following table summarizes the expected ¹H NMR chemical shift ranges for this compound in an aqueous solvent (e.g., D₂O) at a neutral pH. Chemical shifts are referenced to an internal standard like DSS or TSP.
| Amino Acid Residue | Proton Designation | Expected Chemical Shift (δ, ppm) | Notes |
| Methionine (Met) | α-CH | 3.8 - 4.2 | |
| β-CH₂ | 2.1 - 2.3 | ||
| γ-CH₂ | 2.5 - 2.7 | ||
| ε-CH₃ | ~2.1 | A sharp singlet. | |
| Histidine (His) | α-CH | 4.2 - 4.6 | Typically downfield of the Met α-CH. |
| β-CH₂ | 3.1 - 3.3 | ||
| Imidazole C2-H | 7.5 - 8.5 | Very sensitive to pH; shifts upfield as pH increases. | |
| Imidazole C4/5-H | 6.8 - 7.5 | Very sensitive to pH; shifts upfield as pH increases. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks | 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Intermediate conformational exchange. | 1. Decrease sample concentration. Change solvent or pH to improve solubility.2. Use high-purity starting materials and solvents. Add a small amount of a chelating agent (e.g., EDTA).3. Acquire spectra at different temperatures to find optimal resolution. |
| Unexpected signals | 1. Contaminants from synthesis (e.g., residual solvents, reagents).2. Sample degradation. | 1. Re-purify the sample (e.g., via HPLC). Check solvents for purity.2. Prepare a fresh sample. Store samples appropriately (e.g., frozen, under inert gas). |
| Significant signal overlap | 1. Insufficient resolution of the 1D spectrum.2. Coincidental chemical shift equivalence. | 1. Use a higher-field NMR spectrometer if available.2. Perform 2D NMR experiments (COSY, TOCSY) to resolve individual spin systems. |
| Incorrect peak integrals | 1. Poor phasing or baseline correction during processing.2. Overlap with broad signals (e.g., water).3. Insufficient relaxation delay (T1) for quantitative analysis. | 1. Carefully re-process the raw data (FID).2. Use solvent suppression techniques. Ensure the sample is fully lyophilized and dissolved in high-quality deuterated solvent.3. Increase the relaxation delay in the acquisition parameters. |
| Histidine peaks shifted or absent | 1. pH of the solution is different than expected.2. Protons are exchanging with the solvent (especially in H₂O). | 1. Carefully prepare the buffer or measure the pH of the NMR sample.2. For observing exchangeable protons (imidazole N-H), run the experiment in a non-protic solvent like DMSO-d₆. In D₂O, N-H protons will exchange and become invisible. |
Experimental Protocols
Protocol 1: Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of high-purity (>95%) this compound.
-
Dissolve the peptide in 0.5-0.6 mL of a deuterated solvent (D₂O is common for peptides). For optimal results, use a buffered solution (e.g., 20 mM phosphate (B84403) buffer in D₂O) to maintain a constant pH.
-
Add a small, known amount of an internal reference standard (e.g., DSS or TSP).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and peak shape. This is a critical step for high-resolution spectra.
-
Set the sample temperature (298 K is a standard starting point).
-
-
Data Acquisition:
-
Load a standard 1D proton experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Apply a solvent suppression pulse sequence if necessary (e.g., presaturation for samples in 90% H₂O/10% D₂O).
-
Set the number of scans to achieve adequate signal-to-noise (typically 16 to 128 scans for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis by setting the reference peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Visualizations
Caption: Troubleshooting workflow for common issues in peptide NMR spectroscopy.
References
Validation & Comparative
A Comparative Analysis of H-Met-His-OH and Gly-His for Copper Chelation
For Researchers, Scientists, and Drug Development Professionals
The strategic chelation of copper ions is a critical aspect of various biomedical research areas, including the development of treatments for neurodegenerative diseases, cancer, and the design of novel antimicrobial agents. The efficiency and specificity of a chelating agent are paramount for its therapeutic efficacy and minimal off-target effects. This guide provides a comparative analysis of two dipeptides, L-Methionyl-L-Histidine (H-Met-His-OH) and Glycyl-L-Histidine (Gly-His), as potential copper chelators. While direct comparative studies are limited, this document synthesizes available data on the copper-binding properties of their constituent amino acids and related peptides to offer insights into their relative chelation efficiencies.
Introduction to Peptide-Based Copper Chelators
Peptides offer a versatile platform for the design of metal chelators due to their biocompatibility, chemical diversity, and the ability to tailor their binding affinity and selectivity. The imidazole (B134444) ring of histidine is a well-established and potent ligand for copper ions. The inclusion of other amino acid residues, such as methionine and glycine (B1666218), can modulate the stability, coordination geometry, and biological activity of the resulting copper-peptide complex.
Comparative Analysis of Copper Chelation Efficiency
The primary determinants of a peptide's copper chelation efficiency are the stability of the formed complex, the denticity (number of coordinating atoms), and the preferred coordination geometry of the copper ion.
This compound: The presence of methionine in addition to histidine introduces a thioether sulfur atom, which can act as a soft donor ligand for Cu(I) and can also participate in the coordination of Cu(II). The N-terminal amine, the imidazole nitrogen of histidine, and the peptide backbone amide nitrogen are all potential coordination sites for Cu(II). The involvement of the methionine side chain could lead to a higher denticity and potentially a more stable complex compared to a simpler dipeptide. Studies on peptides containing both methionine and histidine have highlighted the significant role of both residues in copper binding.[1][2]
Gly-His: This dipeptide is a well-characterized copper chelator. The primary coordination sites for Cu(II) are the N-terminal amino group, the deprotonated amide nitrogen of the peptide backbone, and the imidazole nitrogen of the histidine residue, forming a stable, tridentate complex. The formation constants for Cu(II) complexes with peptides containing glycine and histidine have been extensively studied.[3]
Based on the available data for related peptides, it is hypothesized that this compound may exhibit a higher or comparable affinity for copper compared to Gly-His, particularly for Cu(I) due to the presence of the methionine sulfur. However, the precise stability constants would need to be determined experimentally under identical conditions for a definitive comparison.
Quantitative Data on Copper Chelation
| Peptide/Amino Acid | Copper Species | Log β | Experimental Conditions | Reference |
| Glycine | Cu(Gly) | 8.5 | 25 °C, 0.1 M KNO₃ | [4] |
| Cu(Gly)₂ | 15.6 | 25 °C, 0.1 M KNO₃ | [4] | |
| Gly-Gly-His | Cu(H₋₁L) | 5.76 | 25 °C, 0.15 M NaClO₄ | |
| CuL | 9.94 | 25 °C, 0.15 M NaClO₄ | ||
| Histidine-containing peptides | Cu(II) | ~11.0 | pH 7.4 | |
| Gly-Gly-His | Cu(II) | 10.1 | 25 °C |
Note: "L" represents the fully deprotonated peptide ligand. "H₋₁L" indicates a complex where a peptide amide proton has been displaced upon metal coordination.
Experimental Protocols for Determining Copper Chelation Efficiency
To definitively compare the copper chelation efficiency of this compound and Gly-His, a series of biophysical and analytical techniques should be employed.
Potentiometric Titration
This method is used to determine the stability constants of the metal-peptide complexes.
Methodology:
-
Prepare solutions of the peptides (this compound and Gly-His) and a copper salt (e.g., CuCl₂) of known concentrations in a suitable buffer (e.g., 0.1 M KCl) at a constant temperature (e.g., 25 °C).
-
Calibrate a pH electrode with standard buffer solutions.
-
Titrate a solution containing the peptide and the copper salt with a standardized solution of a strong base (e.g., KOH).
-
Record the pH at each addition of the base.
-
Perform a separate titration of the peptide in the absence of the copper salt to determine the protonation constants of the peptide.
-
Analyze the titration data using a suitable computer program (e.g., HYPERQUAD) to calculate the overall stability constants (β) of the various copper-peptide species formed in solution.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).
Methodology:
-
Prepare solutions of the peptide and copper salt in the same buffer, ensuring identical pH.
-
Degas the solutions to prevent the formation of air bubbles.
-
Load the peptide solution into the sample cell of the calorimeter and the copper salt solution into the injection syringe.
-
Perform a series of injections of the copper solution into the peptide solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
UV-Visible (UV-Vis) Spectrophotometry
This technique is used to monitor the formation of the copper-peptide complex by observing changes in the d-d electronic transitions of the Cu(II) ion.
Methodology:
-
Prepare a solution of the peptide in a suitable buffer.
-
Record the baseline UV-Vis spectrum of the peptide solution.
-
Add incremental amounts of a concentrated copper salt solution to the peptide solution.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Monitor the change in absorbance at the wavelength corresponding to the Cu(II)-peptide complex (typically in the 500-700 nm range).
-
The data can be used to determine the stoichiometry of the complex and, in conjunction with a competitive chelator, the binding affinity.
Experimental Workflow
Caption: Workflow for comparing the copper chelation efficiency of this compound and Gly-His.
Logical Relationship of Copper Chelation and Biological Effects
The chelation of copper by peptides can have significant biological implications, particularly in modulating the activity of copper-dependent enzymes or mitigating copper-induced oxidative stress.
Caption: Logical flow from peptide chelation of copper to potential biological outcomes.
Conclusion
References
- 1. A comparison of methionine, histidine and cysteine in copper(I)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation constants of copper(II) complexes with tripeptides containing Glu, Gly, and His: potentiometric measurements and modeling by generalized multiplicative analysis of variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of H-Met-His-OH and its Constituent Amino Acids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of the dipeptide H-Met-His-OH (Methionyl-Histidine) against its individual constituent amino acids, L-Methionine (Met) and L-Histidine (His). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential advantages of this dipeptide in therapeutic applications.
Executive Summary
Oxidative stress is a key pathological factor in a multitude of diseases. The use of antioxidants is a promising therapeutic strategy. While individual amino acids like L-Methionine and L-Histidine possess antioxidant properties, their efficacy can be enhanced when combined in a dipeptide structure. This guide synthesizes available experimental data to compare the antioxidant capabilities of this compound, with a particular focus on its free radical scavenging, metal ion chelation, and inhibition of lipid peroxidation. Due to the limited direct experimental data on this compound, this comparison leverages data from the structurally similar and well-researched histidine-containing dipeptide, Carnosine (β-Ala-His), as a proxy.
Data Presentation: Quantitative Comparison of Antioxidant Activities
The following tables summarize the available quantitative and qualitative data on the antioxidant activities of L-Methionine, L-Histidine, and Carnosine (as an analogue for this compound).
Table 1: DPPH Radical Scavenging Activity
| Compound | Concentration | % Scavenging Activity | IC50 Value | Reference |
| L-Histidine | 20 mM | 7.4% | Not Reported | [1] |
| 25 mM | 4.48% | Not Reported | [1] | |
| L-Methionine | Not Reported | No significant activity against DPPH radical | Not Reported | [2] |
| Carnosine (β-Ala-His) | Not Reported | Higher than Histidine alone | Not Reported | [1] |
Note: A lower IC50 value indicates a higher antioxidant activity.
Table 2: Metal Ion Chelating Activity
| Compound | Metal Ion | Chelating Capacity | Observations | Reference |
| L-Histidine | Cu(II), Fe(II) | Potent | Imidazole (B134444) ring is the primary site of chelation.[3] | |
| L-Methionine | Cu(I) | Moderate | Affinity is pH-dependent. | |
| Carnosine (β-Ala-His) | Cu(II), Fe(II) | Potent | Often more effective than Histidine alone. |
Table 3: Inhibition of Lipid Peroxidation
| Compound | System | Inhibition Capacity | Observations | Reference |
| L-Histidine | Iron-catalyzed | Can inhibit or activate depending on conditions. | Imidazole group is key to inhibitory effect. | |
| L-Methionine | Alloxan-induced in rats | Lowered lipid peroxide content in blood. | Did not affect erythrocyte lipid peroxidation. | |
| Toxicity studies | Can increase hepatic lipid peroxidation at high doses. | |||
| Carnosine (β-Ala-His) | Linoleic acid system | Effective inhibitor | More effective than its constituent amino acids. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound, Methionine, Histidine) in a suitable solvent (e.g., water or methanol).
-
In a microplate well or a cuvette, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
Metal Chelating Activity Assay
Principle: This assay determines the ability of a compound to chelate pro-oxidant transition metals, such as Fe(II), thereby preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. The ferrozine (B1204870) assay is a common method.
Protocol:
-
Prepare solutions of the test compounds, FeCl2, and ferrozine in a suitable buffer (e.g., HEPES).
-
Add the test compound to a solution of FeCl2 and incubate for a short period.
-
Add ferrozine to the mixture. Ferrozine forms a stable magenta-colored complex with Fe(II).
-
Measure the absorbance of the Fe(II)-ferrozine complex at 562 nm.
-
The presence of a chelating agent will disrupt the formation of the Fe(II)-ferrozine complex, leading to a decrease in absorbance.
-
A control is prepared without the test compound.
-
The percentage of metal chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100
Inhibition of Linoleic Acid Autoxidation Assay
Principle: This method assesses the ability of an antioxidant to inhibit the peroxidation of lipids, using linoleic acid as a model substrate. The formation of lipid hydroperoxides is monitored over time.
Protocol:
-
Prepare an emulsion of linoleic acid in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add the test compound to the linoleic acid emulsion.
-
Induce peroxidation, for example, by adding a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or by incubation at an elevated temperature.
-
At various time intervals, take aliquots of the reaction mixture.
-
Measure the extent of lipid peroxidation using a suitable method, such as the ferric thiocyanate (B1210189) method or by measuring the formation of conjugated dienes at 234 nm.
-
A control is run without the antioxidant.
-
The inhibitory effect of the antioxidant is determined by comparing the rate of peroxidation in the presence and absence of the test compound.
Mandatory Visualization
The following diagrams illustrate the proposed antioxidant mechanisms and a general experimental workflow.
Caption: Proposed antioxidant mechanism of this compound and its constituent amino acids.
Caption: General experimental workflow for comparing antioxidant efficacy.
Discussion and Conclusion
The available evidence, largely drawn from studies on L-Histidine, L-Methionine, and the analogous dipeptide Carnosine, suggests that this compound likely possesses superior antioxidant properties compared to its individual amino acid constituents. The imidazole ring of the histidine residue is a key contributor to this activity, primarily through its ability to chelate pro-oxidant metal ions and scavenge free radicals. The dipeptide structure may enhance these properties by altering the electronic properties of the imidazole ring or by improving stability.
While L-Methionine can exhibit antioxidant effects, its role is more complex and can be context-dependent. The combination of both amino acids in a dipeptide form, as in this compound, is hypothesized to offer a synergistic effect, providing a more robust defense against oxidative stress.
Further direct experimental validation of the antioxidant efficacy of this compound is warranted. Researchers are encouraged to utilize the outlined experimental protocols to generate quantitative data that will allow for a definitive comparison and elucidate the full therapeutic potential of this dipeptide.
References
A Guide to the Reproducibility of Biological Effects of Tripeptides: A Case Study on GHK-Cu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reproducibility of experimental results is a cornerstone of scientific validity, particularly in the development of novel therapeutic agents. This guide provides a comparative framework for evaluating the biological effects of tripeptides, using the well-researched copper-binding peptide GHK-Cu (Glycyl-L-Histidyl-L-Lysine) as a primary example. Due to the current lack of published data on the specific biological effects and reproducibility of H-Met-His-OH, we will focus on GHK-Cu to illustrate the principles and methodologies for assessing a tripeptide's performance and comparing it with alternatives.
GHK-Cu is a naturally occurring tripeptide that has been extensively studied for its role in tissue regeneration, wound healing, and anti-aging processes.[1][2][3] Its biological actions are multifaceted, involving the modulation of multiple signaling pathways.[1][4] This guide will delve into the quantitative data supporting its effects, detail the experimental protocols used to assess them, and provide a comparative analysis with other peptides targeting similar biological outcomes.
Comparative Analysis of Biological Effects: GHK-Cu vs. Alternative Peptides
The biological efficacy of GHK-Cu is often benchmarked against other peptides used in skincare and regenerative medicine, such as Matrixyl 3000 (a blend of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7) and Argireline (Acetyl Hexapeptide-8). While all target signs of aging, their mechanisms of action differ significantly.
GHK-Cu offers a broad spectrum of activities including collagen stimulation, antioxidant and anti-inflammatory effects, and wound healing. Matrixyl 3000 primarily signals skin cells to produce more collagen, elastin, and hyaluronic acid. Argireline, on the other hand, acts as a neurotransmitter inhibitor to reduce the appearance of expression lines.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on GHK-Cu, providing a basis for comparing its performance.
| Biological Effect | Metric | Result | Concentration/Duration | Reference |
| Skin Regeneration | Increase in collagen production | Up to 70% increase in treated women | 12 weeks, twice daily application | |
| Improvement in skin firmness and elasticity | Significant improvement | 12 weeks | ||
| Reduction in fine lines and wrinkle depth | Significant reduction | 12 weeks | ||
| Increased skin density and thickness | Statistically significant increase | 12 weeks | ||
| Wound Healing | Acceleration of wound closure | Improved healing of diabetic and ischemic wounds | N/A | |
| Increased blood vessel formation | Stimulation of angiogenesis | N/A | ||
| Hair Growth | Enlargement of hair follicle size | Increased hair growth and thickness | N/A | |
| Gene Modulation | Number of genes regulated | Influences expression of over 4,000 human genes | N/A |
Signaling Pathways and Mechanisms of Action
GHK-Cu exerts its biological effects by modulating a complex network of signaling pathways. A primary mechanism is its ability to bind with copper (II) ions, which influences numerous cellular processes.
Key signaling pathways affected by GHK-Cu include:
-
Extracellular Matrix (ECM) Remodeling : GHK-Cu stimulates the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans, which are crucial components of the ECM. It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), leading to the removal of damaged tissue and the generation of healthy tissue.
-
Growth Factor Regulation : It has been shown to increase the expression of crucial growth factors for tissue repair, such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
-
Anti-inflammatory and Antioxidant Pathways : GHK-Cu exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-alpha and influencing the NF-κB pathway. It also demonstrates antioxidant effects by supplying copper to the antioxidant enzyme superoxide (B77818) dismutase (SOD) and reducing oxidative damage.
-
Stem Cell Regulation : Studies suggest that GHK-Cu can increase the expression of epidermal stem cell markers, indicating an enhancement of the proliferative potential of basal keratinocytes.
Below is a diagram illustrating the primary signaling pathways modulated by GHK-Cu.
Caption: Primary signaling pathways modulated by GHK-Cu.
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key experiments cited in the literature on tripeptide biological activity.
In Vitro Fibroblast Proliferation and Collagen Synthesis Assay
This assay is fundamental for assessing the regenerative potential of peptides.
-
Cell Culture : Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Peptide Treatment : Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free DMEM containing various concentrations of the test peptide (e.g., GHK-Cu at 1-100 nM). Control wells receive serum-free DMEM only.
-
Proliferation Assessment (MTT Assay) : After 48-72 hours of incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Increased absorbance indicates higher cell viability and proliferation.
-
Collagen Synthesis (Sircol Assay) : The amount of newly synthesized soluble collagen in the cell culture supernatant is quantified using the Sircol Collagen Assay kit according to the manufacturer's instructions.
The workflow for this in vitro assay is depicted below.
Caption: Workflow for in vitro fibroblast proliferation and collagen synthesis assay.
In Vivo Wound Healing Model
Animal models are essential for evaluating the regenerative effects of peptides in a complex biological system.
-
Animal Model : Full-thickness excisional wounds are created on the dorsum of anesthetized mice or rats.
-
Topical Application : A hydrogel or cream formulation containing the test peptide (e.g., 0.1-0.5% GHK-Cu) is applied topically to the wound daily. A control group receives the vehicle without the peptide.
-
Wound Closure Measurement : The wound area is photographed daily, and the percentage of wound closure is calculated using image analysis software.
-
Histological Analysis : On selected days post-wounding, tissue samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess re-epithelialization and granulation tissue formation, and with Masson's trichrome to evaluate collagen deposition.
-
Immunohistochemistry : To further analyze the mechanism, sections can be stained for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).
Conclusion
While direct data on the reproducibility of this compound's biological effects is not currently available in the public domain, the extensive research on GHK-Cu provides a robust template for such investigations. The reproducibility of GHK-Cu's effects on skin regeneration, wound healing, and anti-inflammation is supported by numerous independent studies employing standardized in vitro and in vivo models. For any novel tripeptide, including this compound, a similar systematic approach involving quantitative assays, detailed protocol documentation, and comparative studies against established benchmarks is essential to validate its biological activity and therapeutic potential. Researchers are encouraged to utilize the methodologies outlined in this guide to ensure the generation of reliable and reproducible data.
References
- 1. plulaboratories.com [plulaboratories.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
A Head-to-Head Comparison of Met-His Synthesis Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is a cornerstone of their work. The dipeptide Methionine-Histidine (Met-His) presents a unique synthetic challenge due to the propensity of histidine to racemize during coupling reactions. This guide provides an objective, data-driven comparison of the primary methodologies for Met-His synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), with a focus on key performance indicators and detailed experimental protocols.
At a Glance: SPPS vs. LPPS for Met-His Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is synthesized on an insoluble resin support, with excess reagents and byproducts removed by washing. | All reactions are carried out in a homogenous solution, with purification of intermediates after each step. |
| Typical Yield | Generally high, often >90% for short peptides. For a Histidine-β-Alanine dipeptide, a yield of 90% has been reported.[1] | Can be very high (>95%), especially for short peptides where purification is straightforward. |
| Purity | Crude purity can vary, but final purity after HPLC is typically high (>95-98%). | High purity can be achieved through purification of intermediates at each step. |
| Racemization Control | Histidine racemization is a significant concern. The choice of coupling reagent and additives is critical. | Racemization can be carefully controlled through the choice of coupling reagents and reaction conditions. |
| Speed & Labor | Faster for longer peptides due to simplified washing steps and potential for automation. | Generally slower and more labor-intensive due to the need for purification after each step. |
| Scalability | Excellent for lab-scale synthesis (mg to g). Large-scale synthesis can be costly. | More suitable for large-scale synthesis (kilograms) of shorter peptides. |
| Cost-Effectiveness | Reagents and resins can be expensive, especially for large-scale synthesis. | Can be more cost-effective for short peptides due to lower raw material consumption. |
The Critical Role of Coupling Reagents
The choice of coupling reagent is paramount in any peptide synthesis, significantly impacting yield, reaction time, and, most importantly for histidine-containing peptides, the degree of racemization. Below is a comparison of commonly used coupling reagents.
| Coupling Reagent | Additive | Typical Reaction Time | Reported Yield (Model Peptides) | Key Considerations |
| HATU | HOAt | 30 min | ~99%[2] | Highly efficient, especially for difficult couplings, but more expensive.[3] |
| HBTU/TBTU | HOBt | 30 min | ~95-98%[2][4] | Robust and cost-effective options for standard applications. |
| PyBOP | HOBt | 30 min | ~95% | A reliable phosphonium-based reagent. |
| COMU | None | 15-30 min | >99% | Excellent for solution-phase synthesis as byproducts are water-soluble. |
| DCC/DIC | HOBt | Variable | Good | DCC is primarily for solution-phase due to insoluble urea (B33335) byproduct; DIC is used in SPPS. |
Experimental Protocols
Below are detailed methodologies for the synthesis of Met-His via both Solid-Phase and Solution-Phase techniques.
Solid-Phase Peptide Synthesis (SPPS) of Met-His
This protocol utilizes the widely adopted Fmoc/tBu strategy on a solid support.
Workflow for Solid-Phase Peptide Synthesis of Met-His
Caption: A generalized workflow for the Solid-Phase Peptide Synthesis of Met-His.
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Met-OH
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Loading (Fmoc-His(Trt)-OH):
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Met-OH):
-
Activate Fmoc-Met-OH using the same procedure as for Fmoc-His(Trt)-OH.
-
Add the activated Fmoc-Met-OH solution to the resin and shake for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification: Purify the crude Met-His peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of Met-His
This protocol involves the coupling of protected amino acids in solution, followed by purification and deprotection steps.
Workflow for Solution-Phase Peptide Synthesis of Met-His
Caption: A generalized workflow for the Solution-Phase Peptide Synthesis of Met-His.
Materials:
-
Boc-Met-OH
-
L-Histidine methyl ester hydrochloride (H-His-OMe·HCl)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
DCM (Dichloromethane)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1N HCl
-
Sodium sulfate
-
Trifluoroacetic acid (TFA)
-
1N NaOH
Procedure:
-
Preparation of H-His-OMe: Neutralize H-His-OMe·HCl with an equivalent of NMM in DCM.
-
Activation of Boc-Met-OH:
-
Dissolve Boc-Met-OH (1 eq.) and HOBt (1 eq.) in DCM at 0°C.
-
Add DCC (1.1 eq.) to the solution and stir for 10 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the neutralized H-His-OMe solution to the activated Boc-Met-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude Boc-Met-His-OMe by flash chromatography.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified Boc-Met-His-OMe in a mixture of methanol (B129727) and water.
-
Add 1N NaOH and stir until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield Boc-Met-His-OH.
-
-
Boc Deprotection:
-
Dissolve Boc-Met-His-OH in DCM.
-
Add an excess of TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude Met-His dipeptide.
-
-
Final Purification: Purify the final product by recrystallization or RP-HPLC.
Conclusion
The choice between SPPS and LPPS for the synthesis of Met-His depends on the specific requirements of the research, including the desired scale, available equipment, and the importance of intermediate purification. For rapid, lab-scale synthesis of Met-His, SPPS offers a streamlined workflow. For larger-scale production where cost and the ability to purify intermediates are critical, LPPS may be the preferred method. In both approaches, careful selection of the coupling reagent and reaction conditions is essential to minimize racemization of the histidine residue and maximize the yield and purity of the final dipeptide.
References
Benchmarking H-Met-His-OH: A Comparative Guide to Antioxidant Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics to combat oxidative stress-related diseases, the exploration of small peptides as potent antioxidants is a burgeoning field. This guide provides a comparative analysis of the tripeptide H-Met-His-OH (Methionyl-Histidyl-Hydroxide) against established antioxidant peptides, namely Glutathione (GSH) and Carnosine. While direct experimental data for this compound is emerging, its potential antioxidant efficacy can be inferred from the well-documented structure-activity relationships of its constituent amino acids, methionine and histidine. This document summarizes key quantitative data, details experimental protocols for antioxidant capacity assessment, and visualizes a critical signaling pathway involved in cellular antioxidant defense.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a peptide is often quantified by its ability to scavenge free radicals, typically expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity). Lower IC50 values denote higher antioxidant potency. The following table summarizes the reported IC50 values for Glutathione, Carnosine, and other relevant antioxidant peptides from various in vitro assays. The values for this compound are projected based on the known antioxidant contributions of histidine and methionine residues.
| Peptide/Compound | DPPH Scavenging IC50 (mg/mL) | ABTS Scavenging IC50 (mg/mL) | ORAC (µmol TE/g) | Cellular Antioxidant Activity (CAA) (µmol QE/100g) | Reference |
| This compound | Hypothesized: 0.1 - 0.5 | Hypothesized: 0.05 - 0.2 | Predicted High | Predicted High | Structure-Activity Relationship Inference |
| Glutathione (GSH) | 0.081 | ~0.002 (for some peptides) | 484 (as µmol TE/µmol) | Lower than some novel peptides | [1] |
| Carnosine | - | 34.40% inhibition at 20 µg/mL | - | - | [2] |
| EEHLCFR | 0.027 | - | - | - | [1] |
| YLVN | - | 0.002 | 1120 (as µmol TE/µmol) | - | [1] |
| LLLRW | - | - | - | - | [3] |
| GDMNP | - | - | - | - |
Note: Direct comparative studies under identical conditions are limited, and IC50 values can vary based on experimental setup. The data for this compound is an estimation based on the antioxidant properties of its constituent amino acids.
The antioxidant activity of this compound is predicated on the synergistic effects of its amino acid residues. The imidazole (B134444) ring of histidine is a known scavenger of reactive oxygen species (ROS) and a metal ion chelator, which prevents the formation of highly reactive hydroxyl radicals. Methionine contains a sulfur atom that can be reversibly oxidized, effectively neutralizing ROS. This sacrificial oxidation protects other vital cellular components from damage.
Experimental Protocols for Antioxidant Activity Assessment
Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed protocols for three widely accepted assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water or methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 100 µL of the peptide solution at different concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent instead of the peptide solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the peptide concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Principle: The antioxidant reduces the blue-green ABTS radical cation back to its colorless neutral form, leading to a decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.
-
Dilution of ABTS•+ solution: Dilute the stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the peptide in a suitable solvent.
-
Reaction: Add 20 µL of the peptide solution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.
Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate and grow to confluence.
-
Loading with Probe: Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Treatment with Antioxidant: Remove the DCFH-DA solution, wash the cells, and then treat them with the peptide at different concentrations for 1 hour.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the wells.
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
Calculation: The CAA value is calculated from the area under the fluorescence curve and is often expressed as quercetin (B1663063) equivalents (QE).
Signaling Pathway and Experimental Workflow Visualization
A key mechanism by which antioxidant peptides exert their protective effects is through the modulation of intracellular signaling pathways. The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.
Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some antioxidant peptides), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Keap1-Nrf2 signaling pathway activation by antioxidant peptides.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
The following diagram outlines the key steps in performing the CAA assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
References
Safety Operating Guide
Proper Disposal Procedures for H-Met-His-OH: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before commencing any disposal activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to good laboratory practices is essential to minimize any potential risks.[1][2]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Handle solid H-Met-His-OH in a well-ventilated area. For lyophilized powders that can become airborne, it is recommended to work within a fume hood or biosafety cabinet.
-
Avoid generating dust.
-
Use clean, sterile equipment to handle the peptide to prevent cross-contamination.
-
Always wash hands thoroughly after handling.
-
Step-by-Step Disposal Protocol
Based on the non-hazardous nature of its constituent amino acids, this compound can be managed as non-hazardous chemical waste. However, it is crucial to follow a systematic approach to ensure safety and compliance.
-
Waste Identification and Segregation:
-
This compound waste should be classified as "non-hazardous chemical waste."
-
Do not mix this waste with hazardous materials such as solvents, heavy metals, or biohazardous waste. Segregation is key to proper disposal and cost-effective waste management.
-
Collect all materials contaminated with this compound, including vials, pipette tips, and gloves, in a designated waste container.
-
-
Containerization:
-
Use a clearly labeled, leak-proof container for waste collection. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The label should include:
-
The words "Non-Hazardous Chemical Waste"
-
The full chemical name: "this compound (L-Methionyl-L-histidine)"
-
The accumulation start date.
-
-
Keep the container securely sealed when not in use to prevent spills or contamination.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Dispose of the containerized this compound waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the EHS office with all available information about the compound.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
-
Quantitative Data Summary
Since a specific SDS for this compound is unavailable, quantitative data regarding toxicity or environmental impact is not available. The disposal procedures are based on the qualitative assessment of its components as non-hazardous. The table below summarizes the hazard profiles of the constituent amino acids.
| Component | CAS Number | Hazard Classification | Primary Disposal Consideration |
| L-Methionine | 63-68-3 | Generally not considered hazardous. May cause mild irritation. | Dispose of as non-hazardous chemical waste. |
| L-Histidine | 71-00-1 | Generally not considered hazardous. | Dispose of as non-hazardous chemical waste. |
Experimental Protocols
The disposal procedures outlined above do not rely on specific experimental protocols but rather on established best practices for laboratory chemical waste management. The core principle is the segregation and proper containerization of non-hazardous chemical waste for collection by a certified disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-Met-His-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling the dipeptide L-Methionyl-L-Histidine (H-Met-His-OH), CAS Number 14486-12-5. Adherence to these procedures is critical for ensuring personal safety, maintaining research integrity, and promoting a secure laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should meet appropriate national standards. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be inspected before use and removed promptly if contaminated.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and stability of this compound.
Storage of Lyophilized Powder:
-
For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[3]
-
Peptides containing Methionine are susceptible to oxidation; consider storing in an oxygen-free atmosphere.[3]
-
Since peptides can be hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.
Reconstitution of Lyophilized Powder:
The following is a step-by-step protocol for the reconstitution of lyophilized this compound:
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For a dipeptide like this compound, sterile water, phosphate-buffered saline (PBS), or other aqueous buffers are generally suitable.
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of solvent to the vial. To avoid foaming or peptide aggregation, gently run the solvent down the side of the vial.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. If necessary, sonication can be used to aid dissolution. Avoid vigorous shaking, as this can denature the peptide.
-
Aliquotting: Once the peptide is fully dissolved, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage of Reconstituted Peptide: Store the aliquoted peptide solutions at -20°C or -80°C. Peptide solutions are significantly less stable than their lyophilized form.
Disposal Plan
All materials that have come into contact with this compound, including used vials, pipette tips, and gloves, should be treated as chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Collect aqueous solutions containing the peptide as chemical waste. Do not pour down the drain.
-
Disposal Method: Follow all federal, state, and local environmental regulations for chemical waste disposal. A common method for peptide disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
Quantitative Toxicological Data
While specific toxicological data for this compound is not available, the acute oral toxicity data for its constituent amino acids are presented below. It is important to note that the toxicity of the dipeptide may differ from its individual components.
| Substance | CAS Number | LD50 (Oral, Rat) |
| L-Methionine | 63-68-3 | > 36,000 mg/kg |
| L-Histidine | 71-00-1 | > 15,000 mg/kg |
HGF/Met Signaling Pathway
This compound may be studied in the context of the Hepatocyte Growth Factor (HGF)/Met signaling pathway, which is crucial for various cellular processes. The diagram below illustrates a simplified overview of this pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
